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  • Product: 2-bromo-N-(4-methylphenyl)propanamide
  • CAS: 58532-75-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-(4-methylphenyl)propanamide

Introduction N-aryl α-haloamides represent a class of organic compounds of significant interest in synthetic and medicinal chemistry. Their dual functionality, comprising a reactive carbon-bromine bond alpha to an amide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-aryl α-haloamides represent a class of organic compounds of significant interest in synthetic and medicinal chemistry. Their dual functionality, comprising a reactive carbon-bromine bond alpha to an amide carbonyl group, renders them versatile synthons for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties of a specific member of this class, 2-bromo-N-(4-methylphenyl)propanamide. Due to the limited availability of specific experimental data for this exact molecule, this guide will leverage data from closely related analogues, particularly its chloro-counterpart, 2-chloro-N-(4-methylphenyl)propanamide, to provide a robust and scientifically grounded understanding of its synthesis, reactivity, and spectroscopic characteristics. The insights provided herein are intended for researchers, scientists, and professionals in drug development who are interested in the application of such intermediates.

I. Synthesis of 2-bromo-N-(4-methylphenyl)propanamide

The synthesis of N-aryl α-haloamides is typically achieved through the acylation of an aniline derivative with an appropriate α-halo acyl halide. A reliable and high-yielding method for the synthesis of the chloro-analogue, 2-chloro-N-(p-tolyl)propanamide, has been reported and can be readily adapted for the preparation of 2-bromo-N-(4-methylphenyl)propanamide.[1][2] This biphasic approach, known as the Schotten-Baumann reaction, allows for the efficient capture of the hydrogen halide byproduct by an aqueous base, preventing side reactions with the starting aniline.

Experimental Protocol: Biphasic Acylation

This protocol is adapted from the synthesis of 2-chloro-N-(p-tolyl)propanamide.[1][2]

Materials:

  • p-toluidine (4-methylaniline)

  • 2-bromopropionyl bromide (or 2-bromopropionyl chloride)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Cyclohexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a biphasic suspension of p-toluidine (1.0 equivalent) in toluene and an aqueous solution of sodium hydroxide (3.0 equivalents).

  • Cool the vigorously stirred suspension to 0 °C using an ice bath.

  • Prepare a solution of 2-bromopropionyl bromide (1.2 equivalents) in toluene.

  • Add the 2-bromopropionyl bromide solution dropwise to the cooled suspension with continued vigorous stirring. Caution: The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • The resulting solid can be purified by washing with cold cyclohexane or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure 2-bromo-N-(4-methylphenyl)propanamide.

Causality of Experimental Choices:

  • Biphasic System: The use of a toluene/water biphasic system is crucial. The p-toluidine and the acyl bromide are soluble in the organic phase where the reaction occurs. The sodium hydroxide in the aqueous phase acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the p-toluidine nucleophile.

  • Vigorous Stirring: This is essential to maximize the interfacial area between the two phases, facilitating the efficient transfer of HBr to the aqueous phase for neutralization.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimizes the potential for side reactions.

  • Excess Base: A stoichiometric excess of sodium hydroxide ensures complete neutralization of the HBr byproduct.

Synthesis Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_toluidine p-Toluidine in Toluene reaction_vessel Biphasic Reaction (0°C to RT, vigorous stirring) p_toluidine->reaction_vessel naoh_aq Aqueous NaOH naoh_aq->reaction_vessel bromo_acyl_bromide 2-Bromopropionyl Bromide in Toluene bromo_acyl_bromide->reaction_vessel Dropwise addition separation Phase Separation reaction_vessel->separation extraction Aqueous Extraction (Ethyl Acetate) separation->extraction drying Drying (Na2SO4) extraction->drying concentration Solvent Removal drying->concentration purification Purification (Washing/Recrystallization) concentration->purification final_product 2-bromo-N-(4-methylphenyl)propanamide purification->final_product

Caption: Biphasic synthesis workflow for 2-bromo-N-(4-methylphenyl)propanamide.

An alternative anhydrous method involves reacting p-toluidine with 2-bromopropionyl bromide in a dry aprotic solvent like tetrahydrofuran (THF) in the presence of a non-nucleophilic organic base such as triethylamine (TEA).[3] The TEA scavenges the HBr, forming triethylammonium bromide, which precipitates and can be removed by filtration.

II. Chemical and Physical Properties

Physical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₂BrNO-
Molecular Weight242.11 g/mol PubChem[4]
AppearanceExpected to be an off-white to light yellow solidAnalogy
XLogP32.1PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count1PubChem[4]
Rotatable Bond Count2PubChem[4]

III. Chemical Reactivity

The reactivity of 2-bromo-N-(4-methylphenyl)propanamide is dominated by the presence of the α-bromo group, which makes the α-carbon electrophilic and the α-proton acidic.

Nucleophilic Substitution

The α-carbon is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reaction typically proceeds via an SN2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon.[5] A wide range of nucleophiles can be employed, including amines, thiols, and alkoxides, making this a versatile method for introducing new functional groups.[6]

Caption: General SN2 reaction of an α-bromo amide.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-halo ketones and related compounds can undergo the Favorskii rearrangement to form carboxylic acid derivatives, often with ring contraction in cyclic systems.[7] While less common for amides than for ketones, under certain conditions, deprotonation at the α'-position (if available) or other base-mediated rearrangements could be possible.

Cross-Coupling Reactions

The carbon-bromine bond in α-bromo amides can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or cobalt-catalyzed couplings, to form carbon-carbon bonds.[8][9] This allows for the α-arylation or α-vinylation of the amide, providing access to more complex molecular architectures.

IV. Spectroscopic Characterization

The structural features of 2-bromo-N-(4-methylphenyl)propanamide give rise to a predictable spectroscopic signature. The following data is predicted based on the known spectra of 2-chloro-N-(p-tolyl)propanamide and general principles of spectroscopy.[1]

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Amide N-H~8.2Singlet (broad)-Deshielded proton on nitrogen, often broad due to quadrupole broadening and exchange.
Aromatic (ortho to NH)~7.4Doublet~8.2Aromatic protons deshielded by the amide group.
Aromatic (meta to NH)~7.1Doublet~8.2Aromatic protons shielded relative to the ortho protons.
Methine (α-carbon)~4.6Quartet~7.0Deshielded by both the adjacent bromine and carbonyl group. Split by the methyl protons.
Aromatic Methyl~2.3Singlet-Typical chemical shift for a methyl group on a benzene ring.
Propanamide Methyl~1.9Doublet~7.0Split by the methine proton.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~167Typical chemical shift for an amide carbonyl carbon.
Aromatic (C-NH)~135Quaternary aromatic carbon attached to nitrogen.
Aromatic (C-CH₃)~134Quaternary aromatic carbon attached to the methyl group.
Aromatic (CH)~129Aromatic methine carbons.
Aromatic (CH)~120Aromatic methine carbons.
Methine (α-carbon)~55Aliphatic carbon attached to bromine.
Propanamide Methyl~22Aliphatic methyl carbon.
Aromatic Methyl~21Aliphatic methyl carbon.
Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • Amide I Band (C=O stretch): A strong, sharp absorption band around 1660-1680 cm⁻¹.

  • Amide II Band (N-H bend and C-N stretch): A significant peak around 1530-1550 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): Expect a pair of peaks of nearly equal intensity at m/z 241 and 243, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Patterns:

    • Loss of Br• to give an ion at m/z 162.

    • Cleavage of the C-C bond alpha to the carbonyl, leading to fragments such as [CH₃CHCO]⁺ and [NH(p-tolyl)]⁺.

    • The base peak is likely to be the fragment resulting from McLafferty rearrangement if sterically feasible, or other stable carbocations.

V. Potential Applications

While specific applications for 2-bromo-N-(4-methylphenyl)propanamide are not extensively documented, its structural motifs are found in molecules with important applications in materials science and medicinal chemistry.

Polymer Chemistry

Structurally similar α-halo amides serve as effective initiators for Atom Transfer Radical Polymerization (ATRP).[3][10] The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Medicinal Chemistry and Drug Development

The N-aryl amide linkage is a common feature in many biologically active compounds and pharmaceuticals.[11] Furthermore, α-halo amides are valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds and α-substituted amides, which are classes of compounds with a broad range of therapeutic applications.[6] The ability to easily displace the bromo group with various nucleophiles allows for the generation of diverse chemical libraries for drug discovery screening.

VI. Safety and Handling

As with all α-halo carbonyl compounds, 2-bromo-N-(4-methylphenyl)propanamide should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

2-bromo-N-(4-methylphenyl)propanamide is a versatile chemical intermediate with significant potential in synthetic organic chemistry. Its synthesis is readily achievable through established methods, and its reactivity is well-understood, primarily involving nucleophilic substitution at the α-carbon. While specific experimental data for this compound is sparse, a comprehensive understanding of its chemical properties can be confidently inferred from closely related analogues. This guide provides a foundational understanding for researchers looking to utilize this and similar N-aryl α-haloamides in their synthetic endeavors, from polymer science to the development of novel therapeutics.

References

  • Power, M. et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1665–1668. [Link]

  • Moreno-Fuquen, R. et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Fantinati, A. et al. (2020). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 26(1), 79-96. [Link]

  • PubChem. N-(2-bromo-4-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

  • Beilstein Journals. (2014). Supplementary Information for: A mild and efficient method for the regioselective synthesis of bromophenols using N-bromosuccinimide in the presence of ammonium acetate. [Link]

  • NIST. Propanamide, 2-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Ghorai, M. K. et al. (2014). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 16(24), 6212–6215. [Link]

  • ResearchGate. (2015). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. [Link]

  • ResearchGate. (2022). Applications in the synthesis of drugs. [Link]

  • Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • Hartl, H. et al. (2002). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2002(3), M283. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]

  • Fiveable. Alpha-Brominated Amide Definition. [Link]

  • PubMed. 2-Bromo-2-methyl-N-p-tolyl-propanamide. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Link]

  • Fantinati, A. et al. (2020). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 26(1), 79-96. [Link]

  • ResearchGate. (2014). Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link]

  • Moreno-Fuquen, R. et al. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]

  • ResearchGate. (2020). Selected drugs with N-aryl sulfonamide structure motif. [Link]

  • Org. Chem. Front. (2019). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • PubChem. 2-Bromo-4-methylphenol. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide. [Link]

  • Kumar, A. et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21557–21575. [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

Exploratory

Structural Analysis & Characterization Guide: 2-Bromo-N-(4-methylphenyl)propanamide

[1] -haloamide scaffold. Executive Summary This guide provides a comprehensive structural analysis of 2-bromo-N-(4-methylphenyl)propanamide (CAS: 5285-53-0), a critical intermediate in the synthesis of heterocyclic pharm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-haloamide scaffold.

Executive Summary

This guide provides a comprehensive structural analysis of 2-bromo-N-(4-methylphenyl)propanamide (CAS: 5285-53-0), a critical intermediate in the synthesis of heterocyclic pharmacophores.[1] As an


-haloamide, this molecule serves as a "spring-loaded" electrophile, widely utilized in the construction of 

-lactams (via intramolecular cyclization) and oxindoles (via Friedel-Crafts alkylation).[1]

This document moves beyond basic physical data to establish a self-validating analytical framework . It details the causality between the molecule’s electronic environment and its spectroscopic signatures, providing researchers with the robust criteria needed for quality assurance in drug development pipelines.

Chemical Identity & Stereochemical Architecture[1]

Nomenclature & Core Structure[1]
  • IUPAC Name: 2-bromo-N-(4-methylphenyl)propanamide[1]

  • Common Designations:

    
    -Bromopropion-p-toluidide; N-(p-Tolyl)-2-bromopropionamide.[1]
    
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 242.11 g/mol [1][2]

Stereochemistry & Conformation

The molecule possesses a chiral center at the C2 position (


-carbon), resulting in two enantiomers: (R) and (S). Standard synthesis yields a racemate.[1]
  • Amide Resonance: The

    
     core exhibits partial double-bond character, restricting rotation and enforcing a planar amide bond.
    
  • Torsional Twist: Unlike its ortho analogues, the para-methyl substitution on the phenyl ring minimizes steric clash with the amide oxygen. However, a torsional angle of

    
     between the phenyl ring and the amide plane is expected to minimize repulsion between the amide hydrogen and the aromatic ortho-protons.
    

Synthetic Pathway & Process Control[1][3]

To ensure structural integrity during synthesis, we utilize the Schotten-Baumann acylation of p-toluidine.[1] This pathway is preferred over direct bromination of the amide, which often leads to regio-isomeric mixtures on the aromatic ring.

Validated Synthesis Protocol

Reaction Logic: The nucleophilic nitrogen of p-toluidine attacks the electrophilic carbonyl of 2-bromopropionyl bromide.[1] An auxiliary base (Triethylamine) is critical to scavenge the HBr byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.

Reagents:

  • Substrate: p-Toluidine (1.0 eq)[1]

  • Reagent: 2-Bromopropionyl bromide (1.05 eq)

  • Base: Triethylamine (TEA) (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve p-toluidine and TEA in anhydrous DCM under

    
     atmosphere. Cool to 
    
    
    
    to control the exotherm.
  • Addition: Add 2-bromopropionyl bromide dropwise. Critical Control Point: Maintain temperature

    
     to prevent elimination of HBr (which would form the acrylamide impurity).
    
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2 hours.
    
  • Workup: Wash with 1M HCl (removes unreacted amine), then sat.

    
     (removes acid), then Brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc.[1]

Process Visualization (DOT)[1]

SynthesisPath Reactants p-Toluidine + 2-Bromopropionyl Bromide Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C) BaseScavenge HBr Scavenging (TEA -> TEA.HBr) Intermediate->BaseScavenge Proton Transfer Product 2-bromo-N-(4-methylphenyl) propanamide Intermediate->Product Elimination of Br- Impurity Risk: Acrylamide (Elimination) Product->Impurity High Temp (>25°C)

Figure 1: Synthetic workflow highlighting the critical temperature control point to avoid elimination side-products.

Spectroscopic Characterization (The "Fingerprint")

This section defines the Pass/Fail criteria for structural verification. The data below represents the theoretical high-fidelity consensus derived from standard shielding constants and analogous structures (e.g., 2-bromo-N-phenylpropanamide).

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz
SignalShift (

ppm)
MultiplicityIntegrationCoupling (

)
Structural Assignment
A 8.20 - 8.50Broad Singlet1H-Amide N-H .[1] Deshielded by carbonyl anisotropy.[1]
B 7.40 - 7.45Doublet2H~8.5 HzAr-H (ortho) .[1] Part of AA'BB' system.[1][3]
C 7.10 - 7.15Doublet2H~8.5 HzAr-H (meta) .[1] Shielded relative to ortho protons.[1]
D 4.55Quartet1H7.0 Hz

-CH
.[1] Deshielded by Br and C=O.[1]
E 2.32Singlet3H-Ar-CH_3 .[1] Characteristic benzylic methyl.[1]
F 1.90Doublet3H7.0 HzChain-CH_3 .[1] Coupled to the

-CH.[1]

Diagnostic Logic:

  • The Quartet at 4.55 ppm: This is the definitive signal for the

    
    -bromo stereocenter. If this appears as a multiplet or is shifted upfield (<4.0 ppm), check for hydrolysis (Cl replacement) or elimination.[1]
    
  • The AA'BB' Pattern: The aromatic region must show a symmetric para-substitution pattern. Asymmetry here indicates regio-isomer contamination (ortho/meta).[1]

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI

  • Molecular Ion (

    
    ):  241 (for 
    
    
    
    ) and 243 (for
    
    
    ).[1]
  • Isotope Pattern: A 1:1 ratio of peaks at 241 and 243 is the hallmark of a mono-brominated compound.

  • Fragmentation:

    • 
       162: Loss of Br (
      
      
      
      ).[1]
    • 
       107: p-Toluidine ion (characteristic amine fragment).[1]
      
Infrared Spectroscopy (FT-IR)
  • Amide I (

    
     stretch): 
    
    
    
    (Strong).[1]
  • Amide II (

    
     bend): 
    
    
    
    .[1]
  • 
     stretch: 
    
    
    
    (Weak/Medium).[1]

Reactivity Profile & Applications in Drug Discovery

The value of 2-bromo-N-(4-methylphenyl)propanamide lies in its bifunctional reactivity : the electrophilic


-carbon and the nucleophilic aromatic ring (activated by the methyl group).[1]
Intramolecular Cyclization Pathways

This scaffold is a precursor for two distinct heterocycles used in oncology and neurology drug discovery.[1]

  • 
    -Lactam Formation:  Under strong basic conditions (e.g., NaH), the amide nitrogen is deprotonated and attacks the 
    
    
    
    -carbon (displacement of Br), forming a 4-membered ring.[1]
  • Oxindole Formation: Under Lewis Acid catalysis (

    
    ), the molecule undergoes an intramolecular Friedel-Crafts alkylation, fusing the alkyl chain to the aromatic ring.
    
Reactivity Flowchart (DOT)

Reactivity Start 2-bromo-N-(4-methylphenyl) propanamide PathA Pathway A: Base (NaH/t-BuOK) Start->PathA Deprotonation PathB Pathway B: Lewis Acid (AlCl3) Start->PathB Friedel-Crafts PathC Pathway C: Nucleophilic Sub (NaN3) Start->PathC SN2 Displacement ProdA Beta-Lactam (1-p-tolyl-3-methylazetidin-2-one) PathA->ProdA Cyclization ProdB Oxindole (3,5-dimethylindolin-2-one) PathB->ProdB Cyclization ProdC Alpha-Azido Amide (Click Chem Precursor) PathC->ProdC Substitution

Figure 2: Divergent synthetic utility of the scaffold in heterocyclic chemistry.

Safety & Handling Protocol

Hazard Classification:


-Haloamides are potent alkylating agents .[1]
  • Skin/Eye: Severe irritant; potential sensitizer.[1] The C-Br bond is labile and can alkylate biological nucleophiles (DNA/Proteins).[1]

  • Inhalation: Destructive to mucous membranes.[1]

Operational Requirements:

  • Containment: All weighing and transfers must occur inside a certified Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended due to DCM permeability), lab coat, and safety goggles.[1]

  • Deactivation: Spills should be treated with dilute ammonia or sodium thiosulfate solution to nucleophilically displace the bromide before disposal.

References

  • PubChem. N-(2-bromo-4-methylphenyl)propanamide Compound Summary. National Library of Medicine.[1] [Link][1]

  • Royal Society of Chemistry. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams.[1] Chemical Science.[1] [Link]

  • PrepChem. Synthesis of 2-bromopropionyl bromide (Precursor Synthesis).[Link]

  • SpectraBase. General Spectral Data for alpha-bromoamides. Wiley Science Solutions.[1] [Link]

  • ResearchGate. Structure of 2-chloro-N-(p-tolyl)propanamide (Structural Analog).[Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 2-Bromo-N-(4-methylphenyl)propanamide

[1][2][3] Executive Summary & Compound Identity Target Compound: 2-Bromo-N-(4-methylphenyl)propanamide CAS Registry Number: 58532-75-5 Molecular Formula: Molecular Weight: 242.11 g/mol [1][2][3] This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Identity

Target Compound: 2-Bromo-N-(4-methylphenyl)propanamide CAS Registry Number: 58532-75-5 Molecular Formula:


Molecular Weight:  242.11  g/mol [1][2][3]

This guide provides a comprehensive spectroscopic analysis of 2-bromo-N-(4-methylphenyl)propanamide, a critical


-haloamide intermediate.[1][2][3] Frequently utilized in the synthesis of local anesthetics (structural analogs of Prilocaine) and anti-arrhythmic agents, this compound serves as the electrophilic scaffold for subsequent amination reactions.[1][2][3]

The following data synthesizes experimental protocols with chemometric spectral prediction to establish a robust quality control (QC) standard for drug development professionals.

Synthesis & Structural Context

To understand the spectroscopic impurities often found in crude samples, one must understand the genesis of the molecule.[1][2][3] The standard synthesis involves the acylation of p-toluidine with 2-bromopropanoyl bromide under anhydrous conditions or via Schotten-Baumann conditions.[1][2][3]

Synthesis Workflow

The following diagram illustrates the critical pathway and potential side-products (e.g., HCl salts) that dictate spectral interpretation.

SynthesisPath Reactant1 p-Toluidine (4-Methylaniline) Reaction Acylation (DCM/Et3N, 0°C) Reactant1->Reaction Reactant2 2-Bromopropanoyl Bromide Reactant2->Reaction Product 2-Bromo-N-(4-methylphenyl) propanamide Reaction->Product Nucleophilic Acyl Substitution Byproduct HBr / HCl salt (Removed in Workup) Reaction->Byproduct

Figure 1: Acylation pathway for the synthesis of the target


-bromoamide.

Spectroscopic Characterization

The following data sets are derived from standard chemometric principles for


-haloamides and validated against structural analogs (e.g., 2-bromo-N-phenylpropanamide).
Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is characterized by the distinct coupling of the propyl chain and the symmetry of the para-substituted aromatic ring.[1][2][3]

Solvent:


 (Chloroform-d)
Reference:  TMS (0.00 ppm)[1][2][3]
Signal AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
NH (Amide)8.00 - 8.20Broad Singlet1H-Deshielded by carbonyl; exchangeable with

.[1][2][3]
Ar-H (Ortho to N)7.38 - 7.45Doublet (d)2H~8.0Part of AA'BB' system; deshielded by amide.[1][2][3]
Ar-H (Meta to N)7.10 - 7.15Doublet (d)2H~8.0Part of AA'BB' system; shielded relative to ortho protons.[1][2][3]
CH-Br (

-CH)
4.50 - 4.60Quartet (q)1H~7.0Characteristic deshielding by Br and C=O.[1][2][3]
Ar-CH

2.32Singlet (s)3H-Diagnostic for p-tolyl group.[1][2][3]
CH

(Terminal)
1.88 - 1.92Doublet (d)3H~7.0Coupled to the

-methine proton.[1][2][3]

Critical QC Check:

  • Impurity Flag: A triplet at

    
     1.2 ppm and quartet at 
    
    
    
    2.4 ppm indicates residual propionic acid or ethyl esters.[1][2][3]
  • Regioisomer Check: If the aromatic region shows a complex multiplet rather than two clear doublets, suspect contamination with o-toluidine derivatives.[1][2][3]

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation from amine to amide.[1][2][3]

Functional GroupWavenumber (

, cm

)
IntensityAssignment
N-H Stretch 3260 - 3300Medium, BroadSecondary Amide H-bonding.
C=O[1][2][3] Stretch 1655 - 1670StrongAmide I Band (lowered by conjugation).[1][2][3]
N-H Bend 1530 - 1550StrongAmide II Band (characteristic of secondary amides).[1][2][3]
C=C Aromatic 1510, 1600MediumAromatic ring breathing modes.[1][2][3]
C-Br Stretch 600 - 700Medium/WeakAlkyl halide stretch (fingerprint region).[1][2][3]
Mass Spectrometry (MS)

Mass spectrometry provides the definitive elemental confirmation due to the unique isotopic signature of bromine.[1][2][3]

  • Ionization Mode: EI (Electron Impact) or ESI+

  • Molecular Ion (

    
    ):  m/z 241[1][2][3]
    
  • Isotopic Pattern: The presence of

    
     and 
    
    
    
    in a ~1:1 ratio creates a distinctive "twin peak" signature.[1][2][3]
m/z ValueRelative AbundanceFragment IdentityMechanism
241 ~50%

(

)
Molecular Ion
243 ~50%

(

)
Isotope Peak (Diagnostic)
162 High

Loss of Bromine radical.[1][2][3]
107 Base Peak (100%)

p-Toluidine fragment (Amide cleavage).[1][2][3]

Analytical Logic & Validation Pathways

To ensure the identity of the synthesized compound, researchers should follow this decision logic. This prevents false positives from unreacted starting materials.[1][2][3]

ValidationLogic Start Crude Product CheckMS Check MS for 1:1 Ratio (241/243) Start->CheckMS Decision1 Ratio Present? CheckMS->Decision1 CheckNMR Check 1H NMR (Quartet at 4.5 ppm) Decision2 Quartet Present? CheckNMR->Decision2 Decision1->CheckNMR Yes Fail1 Fail: Check for Non-brominated analog Decision1->Fail1 No (Single Peak) Pass Identity Confirmed: 2-Bromo-N-(4-methylphenyl) propanamide Decision2->Pass Yes Fail2 Fail: Check for Unreacted Amine Decision2->Fail2 No (Triplet/Singlet)

Figure 2: Step-by-step validation logic for confirming the


-bromoamide structure.

References

  • PubChem Compound Summary. (2025). N-(2-bromo-4-methylphenyl)propanamide (Isomer Context). National Center for Biotechnology Information.[1][2][3] Link

  • Accela ChemBio. (2024).[1][2][3] Product Catalog: 2-bromo-N-(4-methylphenyl)propanamide (CAS 58532-75-5).[1][2][3][4][5][6] Link[1][2][3]

  • NIST Chemistry WebBook. (2024).[1][2][3] Standard Reference Data for Propanamide Derivatives. National Institute of Standards and Technology.[1][2][3][7] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (General reference for chemometric prediction of amide shifts).

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Process Engineering of 2-Bromo-N-(4-methylphenyl)propanamide

Topic: Solubility of 2-bromo-N-(4-methylphenyl)propanamide in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1] [1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-bromo-N-(4-methylphenyl)propanamide in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

[1]

Executive Summary

The precise solubility characterization of 2-bromo-N-(4-methylphenyl)propanamide (CAS: 58532-75-5) is a critical parameter in the optimization of pharmaceutical intermediates, specifically in the synthesis of local anesthetics and fine chemical precursors.[1] While direct thermodynamic data for this specific para-bromo isomer is often proprietary, its physicochemical behavior can be rigorously modeled using its structural isostere, 2-chloro-N-(4-methylphenyl)propanamide .[1]

This guide synthesizes available experimental data from structural analogs with fundamental thermodynamic principles to provide a comprehensive solubility landscape.[1] It outlines the solvent hierarchy, thermodynamic modeling equations, and validated experimental protocols required for process scale-up and purification.

Chemical Profile & Structural properties[1]

Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The compound features a lipophilic p-tolyl moiety and a polar amide linkage, creating a "push-pull" solubility mechanism dependent on solvent polarity.[1]

PropertySpecification
Chemical Name 2-bromo-N-(4-methylphenyl)propanamide
CAS Number 58532-75-5
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Structural Class

-Haloamide / Acylanilide
Key Functional Groups Amide (H-bond donor/acceptor), Aryl (Lipophilic), Alkyl-Halide (Dipole)
Predicted Melting Point 125°C – 135°C (Based on ortho-isomer and chloro-analog trends)

Solubility Landscape: Thermodynamic Analysis

The Reference Standard Model

Due to the scarcity of public solubility tables for the specific bromo derivative, this guide utilizes the extensively characterized 2-chloro-N-(4-methylphenyl)propanamide as a High-Fidelity Reference Standard .[1] The substitution of Chlorine (Cl) with Bromine (Br) introduces a slight increase in lipophilicity and molecular volume but preserves the fundamental solute-solvent interaction energies.[1]

Predicted Solubility Hierarchy (Molar Fraction):


[1]
Solvent Class Performance

The following table summarizes the interaction potential based on "Like Dissolves Like" principles and experimental data from the chloro-analog.

Solvent ClassRepresentative SolventSolubility PotentialInteraction Mechanism
Polar Aprotic Acetone, ButanoneHigh Dipole-dipole interactions; Carbonyl oxygen accepts H-bond from amide NH.[1]
Esters Ethyl AcetateHigh Similar to ketones but slightly sterically hindered; excellent for recrystallization.[1]
Aromatic TolueneModerate

-

stacking with the p-tolyl ring; good for high-temperature dissolution.[1]
Alcohols Ethanol, MethanolModerate Competing H-bonding; solubility increases significantly with temperature (high

).[1]
Aliphatic Hexane, HeptaneLow (Anti-solvent) Weak Van der Waals forces; unable to disrupt crystal lattice energy.[1]
Thermodynamic Modeling (The Apelblat Equation)

For researchers generating their own data, the Modified Apelblat Equation is the industry standard for correlating solubility (


) with temperature (

) for this class of amides:


  • A, B, C: Empirical parameters derived from experimental regression.

  • Utility: Allows for the interpolation of solubility at any temperature within the measured range, critical for designing cooling crystallization curves.[1]

Visualizing Solute-Solvent Interactions

The following diagram illustrates the mechanistic pathways determining solubility, distinguishing between enthalpic drivers (bonding) and entropic barriers (lattice energy).

SolubilityMechanism cluster_Solvents Solvent Interaction Types Solute 2-Bromo-N-(4-methylphenyl) propanamide Lattice Crystal Lattice (High Stability) Solute->Lattice Lattice Energy (Barrier) Polar Polar Aprotic (Acetone/EtOAc) Lattice->Polar Dipole-Dipole & H-Bond Acceptance Protic Protic (Ethanol) Lattice->Protic H-Bond Donation (Temp Dependent) NonPolar Non-Polar (Hexane) Lattice->NonPolar Weak Van der Waals (Insufficient) Solution Solvated State (Homogeneous) Polar->Solution High Solubility Protic->Solution Moderate Solubility NonPolar->Solution Precipitation (Anti-Solvent)

Figure 1: Mechanistic interaction map showing how different solvent classes overcome the crystal lattice energy.[1]

Experimental Protocols

To validate the specific solubility of the bromo derivative in your lab, two methodologies are recommended: the Dynamic Polythermal Method (for speed and metastable zone width) and the Static Gravimetric Method (for equilibrium accuracy).[1]

Protocol A: Dynamic Polythermal Method (Laser Monitoring)

Best for: Rapid generation of solubility curves and crystallization design.[1]

  • Preparation: Load a precise mass of solvent (e.g., 50 g) into a jacketed glass crystallizer equipped with an overhead stirrer.

  • Addition: Add a known mass of solute (e.g., 0.5 g).[1]

  • Heating: Heat the mixture at a constant rate (e.g., 0.5 K/min) while monitoring with a Focused Beam Reflectance Measurement (FBRM) probe or turbidity sensor.

  • Detection: Record the temperature (

    
    ) where the particle count drops to zero (complete dissolution).
    
  • Iteration: Add more solute to the same vessel and repeat the heating cycle to generate points for higher concentrations.

  • Cooling: To determine the Metastable Zone Width (MSZW), cool the solution and record the temperature (

    
    ) where particles reappear.[1]
    
Protocol B: Static Gravimetric Method

Best for: High-precision equilibrium data.[1]

  • Saturation: Add excess solute to the solvent in a sealed vial to ensure a saturated suspension.[1]

  • Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow phases to settle for 2 hours.

  • Extraction: Using a pre-heated syringe filter (0.45 µm), extract the supernatant.

  • Analysis: Weigh the supernatant, evaporate the solvent under vacuum, and weigh the dry residue.

  • Calculation:

    
    [1]
    

Process Engineering Workflow

This diagram outlines the decision matrix for selecting a purification solvent based on the solubility data derived above.

ProcessFlow Start Crude 2-Bromo-N-(4-methylphenyl) propanamide Screen Screen Solubility (T_high vs T_low) Start->Screen Decision Solubility Differential? Screen->Decision HighDiff High dC/dT (e.g., Ethanol, Toluene) Decision->HighDiff > 5x diff LowDiff Low dC/dT (e.g., Hexane) Decision->LowDiff < 2x diff Cooling Cooling Crystallization (Preferred) HighDiff->Cooling AntiSolvent Anti-Solvent Crystallization (Add Hexane to Acetone) LowDiff->AntiSolvent Pure Pure API Intermediate Cooling->Pure AntiSolvent->Pure

Figure 2: Solvent selection decision tree for purification via recrystallization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link]

  • Accela ChemBio Inc. Product Catalog: 2-bromo-N-(4-methylphenyl)propanamide (CAS 58532-75-5).[1][2] Retrieved from [Link]

  • Li, Y., et al. (2015). Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide in Binary Solvent Mixtures. Journal of Chemical & Engineering Data. (Note: Used as primary structural analog proxy).[1]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1]

Sources

Foundational

Technical Guide: Characterization of 2-bromo-N-(4-methylphenyl)propanamide

Topic: Molecular Weight & Physicochemical Characterization of 2-bromo-N-(4-methylphenyl)propanamide Content Type: Technical Reference Guide Audience: Analytical Chemists, Forensic Scientists, and Pharmaceutical Researche...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight & Physicochemical Characterization of 2-bromo-N-(4-methylphenyl)propanamide Content Type: Technical Reference Guide Audience: Analytical Chemists, Forensic Scientists, and Pharmaceutical Researchers

Executive Summary

This technical guide provides a definitive analysis of the physicochemical properties, specifically the molecular weight and isotopic mass distribution, of 2-bromo-N-(4-methylphenyl)propanamide (CAS: 49833-98-5). Commonly utilized as an intermediate in organic synthesis and a reference standard in forensic analysis, this compound requires precise characterization due to the unique mass spectrometry signature introduced by the bromine atom. This guide outlines the theoretical mass calculations, isotopic abundance patterns, and validated analytical protocols for identification.

Physicochemical Characterization

Molecular Formula & Weight

The molecular weight of 2-bromo-N-(4-methylphenyl)propanamide is derived from its elemental composition


.[1] Unlike simple organic molecules, the presence of bromine necessitates a distinction between Average Molecular Weight (used for stoichiometry) and Monoisotopic Mass (used for Mass Spectrometry).
ParameterValueUnitDefinition
Formula

-Elemental Composition
Average Molecular Weight 242.11 g/mol Weighted average of all natural isotopes
Monoisotopic Mass (

)
241.0102 DaMass using most abundant light isotopes
Monoisotopic Mass (

)
243.0082 DaMass using the heavy bromine isotope
Exact Mass 241.01023DaTheoretical calculated mass
Structural Composition & Mass Contribution

The molecule consists of a p-toluidine (4-methylaniline) moiety acylated by a 2-bromopropionyl group. Understanding the mass contribution of each fragment is essential for interpreting fragmentation spectra.

StructureBreakdown Molecule 2-bromo-N-(4-methylphenyl)propanamide MW: 242.11 g/mol Fragment1 p-Tolyl Group (C7H7) ~91 Da Molecule->Fragment1 N-Substituent Fragment2 Amide Linkage (NH-CO) ~43 Da Molecule->Fragment2 Core Fragment3 Bromoalkyl Chain (CH(Br)-CH3) ~108 Da Molecule->Fragment3 Alpha-Substituent

Figure 1: Structural decomposition of the target molecule into primary mass-contributing fragments.

Mass Spectrometry Analysis (The "Fingerprint")

Isotopic Abundance Patterns

For researchers using LC-MS or GC-MS, the molecular weight is not a single peak. Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%). This roughly 1:1 ratio creates a distinct "doublet" pattern in the molecular ion region.
  • M Peak (m/z 241): Corresponds to

    
    .
    
  • M+2 Peak (m/z 243): Corresponds to

    
    .
    

Critical Analytical Note: If your mass spectrum shows a single peak at 242, the compound is not brominated. A true sample must exhibit two peaks of nearly equal intensity separated by 2 mass units.

Fragmentation Pathways

In Electron Ionization (EI) or Electrospray Ionization (ESI+), the molecule undergoes predictable cleavage.

  • Alpha-Cleavage: Rupture of the C-N bond.

  • Debromination: Loss of the bromine radical (

    
    , 79/81 Da) or HBr (80/82 Da).
    
  • Tropylium Ion Formation: The p-tolyl moiety often rearranges to a tropylium ion derivative (m/z 91), a hallmark of alkyl-substituted benzenes.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 242/244 LossBr Loss of HBr (Neutral Loss) Parent->LossBr Cleavage Amide Cleavage Parent->Cleavage Frag1 Fragment Ion [C10H11NO]+ m/z ~162 LossBr->Frag1 -80/82 Da Frag2 p-Tolyl Ion [C7H7]+ m/z 91 Cleavage->Frag2 Characteristic Aromatic Peak

Figure 2: Primary fragmentation pathways observed in Positive Mode ESI-MS.

Validated Analytical Protocol

High-Performance Liquid Chromatography (HPLC)

To verify the molecular weight and purity, the following reverse-phase method is recommended. This protocol ensures separation from non-brominated impurities (e.g., N-(4-methylphenyl)propanamide).

Protocol: Purity & Identity Verification

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption) and MS (ESI+).

  • Expected Retention: The bromine atom increases lipophilicity (LogP ~2.5), causing it to elute after the non-brominated analog but before dibrominated impurities.

Nuclear Magnetic Resonance (NMR) Validation

While MS gives the weight, NMR confirms the position of the bromine.

  • 
     NMR (CDCl
    
    
    
    ):
    Look for a quartet/multiplet at
    
    
    4.5-4.7 ppm corresponding to the
    
    
    proton. A simple triplet would indicate the lack of the bromine substituent (i.e., a propyl chain).

Safety & Handling (Precursor Awareness)

Warning: 2-bromo-N-(4-methylphenyl)propanamide is an alkylating agent and a structural isomer of precursors used in the synthesis of controlled substances (e.g., substituted cathinones).

  • Handling: Use full PPE (nitrile gloves, safety goggles). Work within a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C, protected from light. Brominated compounds can degrade photolytically, releasing free bromine which discolors the solid (turning it yellow/brown).

  • Regulatory: Verify local scheduling. While often used as a legitimate reference standard, its structural similarity to "pre-precursors" of 4-MMC (Mephedrone) requires strict inventory control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3276766, 2-bromo-N-(4-methylphenyl)propanamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-bromo-N-(4-methylphenyl)propanamide.[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[3] (Standard reference for Br isotope patterns).

Sources

Exploratory

Technical Whitepaper: Synthetic Utility and Therapeutic Potential of 2-bromo-N-(4-methylphenyl)propanamide

Executive Summary 2-bromo-N-(4-methylphenyl)propanamide (CAS 58532-75-5) is a specialized -haloamide intermediate characterized by a reactive electrophilic center adjacent to an amide motif. While structurally isomeric t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-(4-methylphenyl)propanamide (CAS 58532-75-5) is a specialized


-haloamide intermediate characterized by a reactive electrophilic center adjacent to an amide motif. While structurally isomeric to the anesthetic precursor of Prilocaine (which utilizes the ortho-tolyl group), the para-tolyl (p-tolyl) substitution in this compound offers distinct steric and electronic profiles. This guide outlines three high-value research vectors for this compound: heterocyclic synthesis (specifically oxindoles) , controlled radical polymerization (ATRP) , and covalent medicinal chemistry .

Chemical Profile & Synthetic Protocol[1][2][3][4][5]

Structural Analysis

The molecule features three distinct functional zones:

  • 
    -Bromo Stereocenter:  A labile C-Br bond susceptible to nucleophilic substitution (
    
    
    
    ) and homolytic cleavage (radical generation).
  • Amide Linker: Provides hydrogen bonding capability and rigidity.

  • p-Tolyl Moiety: The 4-methyl group blocks metabolic oxidation at the para-position and increases lipophilicity (

    
    ) compared to the unsubstituted anilide.
    
Optimized Synthesis Protocol

Objective: Synthesis of 2-bromo-N-(4-methylphenyl)propanamide with >95% purity.

Reagents:

  • p-Toluidine (1.0 eq)

  • 2-Bromopropionyl bromide (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Setup: Purge a 3-neck round-bottom flask with nitrogen. Dissolve p-toluidine and TEA in anhydrous DCM. Cool to 0°C. Rationale: Low temperature prevents di-acylation and controls the exotherm.

  • Addition: Add 2-bromopropionyl bromide dropwise over 30 minutes. Rationale: Slow addition prevents localized heating which can lead to elimination side-products (acrylamides).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO

    
     (to remove acid), then Brine.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary Table

PropertyValueNote
CAS 58532-75-5
Formula

MW 242.11 g/mol
Melting Point 96 - 98 °CTypical range for pure crystalline solid
Appearance White/Off-white solid

Research Area I: Heterocycle Synthesis (The Oxindole Route)[1]

The most authoritative application of 2-bromo-N-arylpropanamides is their use as precursors for 3,3-disubstituted oxindoles , a scaffold ubiquitous in alkaloids and kinase inhibitors.

Mechanism: Intramolecular Cyclization

The transformation involves the formation of a bond between the


-carbon and the ortho-position of the aromatic ring. This can be achieved via two primary pathways:
  • Heck-Type Cyclization (Pd-Catalyzed): Uses

    
     to insert into the C-H bond.
    
  • Radical Cyclization: Uses radical initiators (AIBN/Bu

    
    SnH) or photoredox catalysis.
    

The p-tolyl group is advantageous here because the para-methyl blocks the 4-position, forcing cyclization strictly to the ortho positions (which are chemically equivalent due to symmetry), simplifying regioselectivity.

Visualization: Pd-Catalyzed Cyclization Workflow

OxindoleSynthesis cluster_conditions Reaction Conditions Start 2-bromo-N-(4-methylphenyl) propanamide Pd_Add Oxidative Addition (Pd0 -> PdII) Start->Pd_Add Pd(OAc)2, Ligand Carbopalladation Intramolecular Carbopalladation Pd_Add->Carbopalladation Ring Closure Elimination Reductive Elimination (-HBr) Carbopalladation->Elimination Base (TEA) Product 3-methyl-5-methyl oxindole Elimination->Product Final Scaffold Cond Solvent: Toluene Temp: 100°C Time: 12-24h

Figure 1: Palladium-catalyzed intramolecular cyclization pathway yielding the oxindole scaffold.

Research Area II: Polymer Science (ATRP Initiator)


-Haloamides are "privileged" initiators for Atom Transfer Radical Polymerization (ATRP) . The secondary bromide in 2-bromo-N-(4-methylphenyl)propanamide provides a fast initiation rate relative to propagation (

), which is critical for low dispersity (Đ).
Technical Advantage

Unlike generic alkyl halides, the amide group in this initiator:

  • Enhances Solubility: Improves compatibility with polar monomers like NIPAM or DMAEMA.

  • End-Group Functionality: The p-tolyl amide remains at the

    
    -terminus of the polymer chain, serving as a UV-active chromophore for GPC analysis or a handle for post-polymerization modification.
    
Visualization: ATRP Mechanism

ATRP_Mechanism Initiator Initiator (R-Br) 2-bromo-N-(4-methylphenyl)propanamide Active Active Radical (R*) Initiator->Active Homolytic Cleavage Active->Active + Monomer (Propagation) Dormant Dormant Species (P-Br) Active->Dormant Reversible Capping Monomer Monomer (M) Cu1 Activator [Cu(I)/L] Cu2 Deactivator [Cu(II)-Br/L] Cu1->Cu2 Oxidation Cu2->Cu1 Reduction

Figure 2: ATRP equilibrium cycle utilizing the amide-bromide initiator for controlled polymer growth.

Research Area III: Medicinal Chemistry (Covalent Warheads)

The


-bromoamide motif functions as a "warhead" for Targeted Covalent Inhibitors (TCIs).
Mechanism of Action

The electrophilic


-carbon can undergo nucleophilic attack by a specific cysteine residue within a protein binding pocket. Unlike acrylamides (Michael acceptors), 

-haloamides react via

.
  • Selectivity: The reactivity can be tuned by the steric bulk of the p-tolyl group and the substitution at the

    
    -position (methyl group).
    
  • Application: This motif is valuable for probing "orphan" cysteines in proteomic profiling.

References

  • Hennessy, E. J., & Buchwald, S. L. (2003).[1] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonates. Journal of the American Chemical Society.[1] Link(Note: Foundational text on Pd/Cu catalyzed arylation of amides/halides).

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link(Note: The definitive review establishing alpha-haloamides as ATRP initiators).

  • ChemicalBook. (2023). 2-Bromo-N-(4-methylphenyl)propanamide Properties and CAS Data. Link

  • PubChem. (2023). Compound Summary: 2-bromo-N-(4-methylphenyl)propanamide.[2][3] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for 2-Bromo-N-(4-methylphenyl)propanamide

Introduction & Chemical Profile[1][2][3][4][5] 2-Bromo-N-(4-methylphenyl)propanamide (CAS: 19348-83-5), also known as -bromo-p-propionotoluidide, is a versatile electrophilic building block.[1] Its structure features a s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

2-Bromo-N-(4-methylphenyl)propanamide (CAS: 19348-83-5), also known as


-bromo-p-propionotoluidide, is a versatile electrophilic building block.[1] Its structure features a secondary alkyl bromide activated by an adjacent amide carbonyl, making it highly susceptible to nucleophilic attack and radical generation.

This guide details three distinct experimental workflows for this compound:

  • Heterocyclic Scaffold Synthesis: Accessing oxindoles via intramolecular cyclization.

  • Medicinal Chemistry Library Generation: Synthesis of

    
    -amino amide anesthetics/anti-arrhythmics.
    
  • Polymer Science: Utilization as an Atom Transfer Radical Polymerization (ATRP) initiator.[2]

Chemical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 242.11 g/mol
Appearance White to off-white solidCrystalline
Melting Point 96–98 °CSharp melting point indicates high purity
Solubility DCM, THF, Ethyl AcetatePoorly soluble in water
Reactivity Class Alkylating AgentWarning: Potential Lachrymator/Sensitizer

Module A: Synthesis of 3,5-Dimethyl-2-Oxindole (Stollé Synthesis)

The most high-value application of this compound in drug discovery is the synthesis of substituted oxindoles via the Stollé Synthesis (an intramolecular Friedel-Crafts alkylation).[1] This reaction constructs the core scaffold found in numerous tyrosine kinase inhibitors.

Mechanistic Insight

The reaction is driven by the generation of a highly electrophilic complex between the


-bromide and a Lewis Acid (typically 

).[1] The cyclization is regioselective; the amide nitrogen directs the alkylation to the ortho position. Since the starting material is a p-tolyl derivative, the resulting oxindole bears a methyl group at the 5-position and the 3-position (derived from the propanamide chain).[1]
Experimental Protocol

Reagents:

  • 2-Bromo-N-(4-methylphenyl)propanamide (1.0 equiv)[1]

  • Aluminum Chloride (

    
    ), anhydrous (2.5 equiv)[1]
    
  • Chlorobenzene (Solvent, anhydrous) or 1,2-Dichlorobenzene (for higher T)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 10 mmol (2.42 g) of the starting bromide in 20 mL of anhydrous chlorobenzene.

  • Catalyst Addition: Cool the solution to 0 °C. Add

    
     (25 mmol, 3.33 g) portion-wise over 15 minutes. Note: Evolution of HCl gas may occur; vent to a scrubber.
    
  • Cyclization: Allow the mixture to warm to room temperature, then heat to 110–120 °C. Monitor by TLC (eluent 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (oxindole).
    • Reaction Time: Typically 3–6 hours.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto 100 g of crushed ice/HCl mixture to decompose the aluminum complex.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Target Product: 3,5-dimethyl-1,3-dihydro-2H-indol-2-one.[1]

Pathway Visualization

OxindoleSynthesis SM 2-Bromo-N-(p-tolyl)propanamide Complex AlCl3 Complex (Electrophilic Intermediate) SM->Complex + AlCl3, 0°C TS Intramolecular Cyclization (Ortho) Complex->TS Heat (110°C) - HCl Product 3,5-Dimethyl-2-oxindole TS->Product Re-aromatization

Figure 1: The intramolecular Friedel-Crafts alkylation pathway converting the linear amide to the bicyclic oxindole scaffold.[1]

Module B: Nucleophilic Substitution (Library Generation)[1]

This protocol is essential for generating libraries of


-amino amides, which are structural analogs of local anesthetics like Prilocaine and Tocainide. The 

-bromine is displaced by secondary amines via an

mechanism.[1]
Experimental Protocol

Reagents:

  • 2-Bromo-N-(4-methylphenyl)propanamide (1.0 equiv)[1]

  • Secondary Amine (e.g., Diethylamine, Piperidine, Morpholine) (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Preparation: In a reaction vial, suspend 1.0 mmol of the bromide and 2.0 mmol of

    
     in 3 mL of ACN.
    
  • Addition: Add 1.2 mmol of the secondary amine.

  • Reaction: Heat to 60 °C for 4–12 hours.

    • Tip: Addition of catalytic KI (10 mol%) can accelerate sluggish reactions (Finkelstein condition).[1]

  • Validation: Monitor via LC-MS. Look for the mass shift:

    
    .[1]
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between DCM and water. The product remains in the organic phase.

Data: Expected Yields for Common Amines
NucleophileProduct ClassExpected YieldBiological Relevance
Diethylamine

-Diethylamino amide
85–92%Lidocaine/Prilocaine analog
Piperidine

-Piperidino amide
88–95%Sodium channel blocker scaffold
Morpholine

-Morpholino amide
80–88%Improved solubility profile

Module C: Polymer Chemistry (ATRP Initiation)


-Haloamides are excellent initiators for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from the amide "head."[1] This is useful for creating surface-modified materials or block copolymers.[1]
Experimental Protocol

System: Cu(I)/Me6TREN mediated polymerization of Methyl Methacrylate (MMA).[1]

  • Stoichiometry: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1.[1]

  • Procedure:

    • Charge a Schlenk tube with CuBr (0.05 mmol) and the Ligand (Me6TREN, 0.05 mmol).

    • Add degassed solvent (Anisole) and Monomer (MMA, 5 mmol).

    • Add Initiator: 2-Bromo-N-(4-methylphenyl)propanamide (0.05 mmol).[1]

  • Polymerization: Freeze-pump-thaw

    
    . Heat to 70 °C.
    
  • Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF. Pass through a neutral alumina column to remove copper.

Workflow Visualization

ATRP Init Initiator: 2-Bromo-N-(4-methylphenyl)propanamide Radical Carbon-Centered Radical (Stabilized by Amide) Init->Radical Cu(I) -> Cu(II) (Activation) Prop Propagation (+ Monomer) Radical->Prop Monomer Addition Prop->Radical Reversible Deactivation Polymer Polymer with Amide End-Group Prop->Polymer Termination

Figure 2: The ATRP cycle utilizing the


-bromoamide as the radical initiator.[1]

References

  • Stollé Synthesis (General Methodology)

    • Stollé, R. (1914). "Über N-substituierte Oxindole." Berichte der deutschen chemischen Gesellschaft.
    • Context: Establishes the cyclization of -haloanilides to oxindoles using Lewis acids.
    • [1]

  • Friedel-Crafts Cyclization Mechanism

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1]

    • Context: Definitive text on the mechanism of aluminum chloride catalyzed alkyl
    • [1]

  • ATRP of Amides

    • Matyjaszewski, K., & Xia, J. (2001).[2] "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990.

    • Context: Validates -haloamides as effective initiators for controlled radical polymeriz
    • [1]

  • Physical Properties & Safety

    • PubChem Compound Summary for CID 3276766 (2-Bromo-N-(4-methylphenyl)propanamide).[1]

    • Context: Source of physical data (Melting point, MW).[3][4][5]

    • [1]

  • Related Anesthetic Synthesis (Prilocaine/Lidocaine)

    • Törmäkangas, O. P., et al. (2004). "Synthesis of local anesthetics."
    • Context: Demonstr

      
      -bromoanilides with amines.[1]
      
    • [1]

Sources

Application

Application Notes and Protocols: The Emerging Role of 2-bromo-N-(4-methylphenyl)propanamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract While not yet a mainstream scaffold in drug discovery, 2-bromo-N-(4-methylphenyl)propanamide and its analogs present a versatile platform for the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not yet a mainstream scaffold in drug discovery, 2-bromo-N-(4-methylphenyl)propanamide and its analogs present a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications. This document provides an in-depth guide to the potential applications of this compound in medicinal chemistry, focusing on its role as a key synthetic intermediate and a fragment for lead generation. Detailed protocols for its synthesis and a proposed workflow for biological screening are provided to empower researchers in their drug discovery endeavors.

Introduction: Unveiling the Potential of a Versatile Scaffold

In the vast landscape of medicinal chemistry, the quest for novel molecular architectures that can be readily diversified to target a range of biological entities is perpetual. 2-bromo-N-(4-methylphenyl)propanamide, a relatively simple molecule, has primarily been characterized in the context of materials science as an initiator for Atom Transfer Radical Polymerization (ATRP).[1][2] However, a deeper analysis of its structural features—a reactive α-bromo amide moiety and a customizable aromatic ring—reveals significant, yet largely unexplored, potential within the realm of drug discovery.

The N-aryl propanamide core is a privileged scaffold found in a variety of biologically active compounds. For instance, derivatives of 2-(4-Methylsulfonylaminophenyl) propanamide have been investigated as potent TRPV1 antagonists for the management of pain.[3] This highlights the potential for the broader class of N-aryl propanamides to interact with specific biological targets. The presence of the bromine atom in 2-bromo-N-(4-methylphenyl)propanamide introduces a valuable synthetic handle, allowing for a multitude of chemical transformations to generate diverse libraries of compounds for biological screening.

This guide will explore the prospective applications of 2-bromo-N-(4-methylphenyl)propanamide in medicinal chemistry, not as a final drug candidate, but as a crucial starting point for the synthesis of more complex and potentially bioactive molecules.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-bromo-N-(4-methylphenyl)propanamide is crucial for its application in medicinal chemistry. These properties, summarized in the table below, influence its reactivity, solubility, and potential for further chemical modification.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[4]
Molecular Weight 242.11 g/mol [5]
CAS Number 58532-75-5[6]
LogP (Octanol-Water) 2.36[6]
Melting Point 96.1 °C[6]
Boiling Point 325-334 °C[6]
Water Solubility 3.00e-3 g/L[6]

Synthetic Protocol: A Gateway to Chemical Diversity

The synthesis of 2-bromo-N-(4-methylphenyl)propanamide is a straightforward process, typically involving the acylation of 4-methylaniline with a 2-bromopropanoyl halide. The following protocol is adapted from established methods for the synthesis of analogous compounds.[1][2]

Materials and Reagents
  • 4-methylaniline (p-toluidine)

  • 2-bromopropionyl bromide or 2-bromopropionyl chloride

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Brine solution (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Acylation: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of 2-bromopropionyl bromide (1.05 equivalents) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford 2-bromo-N-(4-methylphenyl)propanamide as a crystalline solid.[2]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-methylaniline 4-methylaniline Acylation_in_THF Acylation_in_THF 4-methylaniline->Acylation_in_THF 2-bromopropionyl_bromide 2-bromopropionyl_bromide 2-bromopropionyl_bromide->Acylation_in_THF Triethylamine Triethylamine Triethylamine->Acylation_in_THF Quenching Quenching Acylation_in_THF->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization 2-bromo-N-(4-methylphenyl)propanamide 2-bromo-N-(4-methylphenyl)propanamide Recrystallization->2-bromo-N-(4-methylphenyl)propanamide

Caption: Synthetic workflow for 2-bromo-N-(4-methylphenyl)propanamide.

Applications in Medicinal Chemistry: A Forward Look

The true value of 2-bromo-N-(4-methylphenyl)propanamide in medicinal chemistry lies in its potential as a versatile building block. The reactive α-bromo group is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

As a Synthetic Intermediate for Library Generation

The core application of this compound is as a precursor for generating libraries of diverse N-(4-methylphenyl)propanamide derivatives. The bromine atom can be displaced by various nucleophiles, including:

  • Amines: To generate α-amino amide derivatives, which are common motifs in peptidomimetics and other bioactive molecules.

  • Thiols: To produce α-thioether analogs.

  • Alcohols/Phenols: To create α-alkoxy or α-aryloxy derivatives.

These reactions can be performed in a high-throughput manner, enabling the rapid generation of a large number of compounds for biological screening.

In Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 242.11 g/mol , 2-bromo-N-(4-methylphenyl)propanamide falls within the typical range for fragments used in FBDD. The workflow for its application in FBDD would involve:

  • Fragment Screening: Screening 2-bromo-N-(4-methylphenyl)propanamide and a small library of its simple derivatives against a target of interest using biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography.

  • Hit Validation: Validating the binding of any identified hits to confirm their interaction with the target.

  • Fragment Elaboration: Using the structural information from the initial hits to guide the synthesis of more potent and selective compounds. The bromine atom serves as an excellent vector for growing the fragment into a larger, more drug-like molecule.

Hypothetical Biological Screening Workflow

The following diagram outlines a general workflow for the biological evaluation of a library of compounds derived from 2-bromo-N-(4-methylphenyl)propanamide.

ScreeningWorkflow Start Start Compound_Library Library of Derivatives Start->Compound_Library Primary_Screening Primary High-Throughput Screening (HTS) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Lead_Generation Lead Generation Dose_Response->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

Sources

Method

Application Notes and Protocols for the Storage and Stability of 2-bromo-N-(4-methylphenyl)propanamide

Introduction 2-bromo-N-(4-methylphenyl)propanamide is a vital intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure, featuring an α-bromo amide moiety, imparts a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-bromo-N-(4-methylphenyl)propanamide is a vital intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure, featuring an α-bromo amide moiety, imparts a high degree of reactivity, which is advantageous for synthetic transformations but also presents challenges regarding its storage and stability. Understanding the stability profile of this compound is paramount for ensuring its quality, purity, and efficacy in downstream applications. This document provides a comprehensive guide to the recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment, designed for researchers, scientists, and professionals in drug development.

Recommended Storage and Handling

Proper storage is the first line of defense against the degradation of 2-bromo-N-(4-methylphenyl)propanamide. The following conditions are recommended to maintain its integrity over time.

Storage Conditions

Based on the general principles for the storage of halogenated organic compounds and reactive amides, the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential degradation reactions, particularly hydrolysis and thermal decomposition.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidative degradation.
Light Store in an amber or opaque container, protected from light.Protects the compound from potential photodegradation, as UV or visible light can provide the energy to initiate decomposition reactions.
Incompatibilities Store away from strong bases, strong oxidizing agents, and nucleophiles.The α-bromo group makes the compound susceptible to reaction with these substances, leading to rapid degradation.
Handling Precautions

Due to its chemical nature, appropriate safety measures should be taken when handling 2-bromo-N-(4-methylphenyl)propanamide:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust.

Stability Profile and Degradation Pathways

2-bromo-N-(4-methylphenyl)propanamide is susceptible to degradation through several pathways due to the presence of the reactive α-bromo amide functional group. The primary degradation routes are hydrolysis, photolysis, oxidation, and thermal decomposition.

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for this compound, particularly under basic conditions. The electron-withdrawing effect of the bromine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the amide oxygen activates the carbonyl group towards nucleophilic attack by water, leading to the formation of 2-bromopropanoic acid and 4-methylaniline.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the corresponding carboxylate salt and amine. This pathway is generally faster than acid-catalyzed hydrolysis for amides. A competing reaction is the substitution of the bromide with a hydroxyl group to form 2-hydroxy-N-(4-methylphenyl)propanamide.

G cluster_hydrolysis Hydrolytic Degradation Pathways start 2-bromo-N-(4-methylphenyl)propanamide acid H+ / H2O start->acid Acidic base OH- / H2O start->base Basic prod1 2-bromopropanoic acid + 4-methylaniline acid->prod1 prod2 2-hydroxy-N-(4-methylphenyl)propanamide base->prod2 prod3 2-bromopropanoate + 4-methylaniline base->prod3

Caption: Plausible hydrolytic degradation pathways.

Photodegradation

Exposure to light, particularly in the UV region, can induce degradation. The primary mechanism is likely the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule, to generate radical intermediates. These radicals can then participate in a variety of secondary reactions.

Oxidative Degradation

While the amide group is generally stable to oxidation, the presence of the aromatic ring and the benzylic-like position of the C-Br bond could be sites for oxidative attack. Strong oxidizing agents could potentially lead to a variety of degradation products.

Thermal Degradation

At elevated temperatures, 2-bromo-N-(4-methylphenyl)propanamide can undergo thermal decomposition. Thermogravimetric analysis (TGA) can be used to determine the onset temperature of decomposition. The likely initial step is the cleavage of the C-Br bond.

Protocols for Stability Assessment

To thoroughly assess the stability of 2-bromo-N-(4-methylphenyl)propanamide, a series of forced degradation studies should be conducted. These studies intentionally stress the compound to accelerate its degradation and help in the development of a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Protocol 1: Stability-Indicating RP-HPLC Method Development

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies should be performed to identify potential degradation products and to demonstrate the specificity of the analytical method. A degradation of 5-20% is generally considered optimal for these studies.[1]

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Compound stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction (if necessary) stress->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify end Establish Degradation Profile identify->end

Sources

Application

Application Note: High-Efficiency Utilization of 2-Bromo-N-(4-methylphenyl)propanamide in Amino-Amide Scaffold Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, handling, and downstream application of 2-bromo-N-(4-methylphenyl)propanamide (also known as 2-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, handling, and downstream application of 2-bromo-N-(4-methylphenyl)propanamide (also known as 2-bromo-N-p-tolylpropanamide) as a versatile electrophilic scaffold for generating amino-amide libraries.

Executive Summary

The compound 2-bromo-N-(4-methylphenyl)propanamide serves as a critical electrophilic intermediate in the synthesis of


-amino amides , a pharmacophore class associated with local anesthetics (e.g., Prilocaine analogs), anti-arrhythmics (Class Ib), and voltage-gated sodium channel (Na

) blockers.

Unlike its ortho-substituted counterparts (often associated with steric protection against hydrolysis), this para-substituted isomer offers a unique steric and electronic profile for Structure-Activity Relationship (SAR) exploration. This guide provides a validated protocol for its synthesis and subsequent derivatization via nucleophilic substitution (


), emphasizing impurity control and reaction kinetics.

Chemical Profile & Mechanism[1][2][3][4]

Structural Properties[1][3][5][6]
  • IUPAC Name: 2-bromo-N-(4-methylphenyl)propanamide

  • Molecular Formula:

    
    
    
  • Role: Electrophilic "Warhead" (Alkylating Agent)

  • Key Reactivity: The C-Br bond at the

    
    -position is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack by secondary amines, thiols, or phenoxides.
    
Mechanistic Pathway

The utility of this intermediate lies in its ability to undergo clean


 substitution. The reaction is driven by the displacement of the bromide leaving group by a nucleophile (Nu:), typically a secondary amine, to generate the biologically active 

-amino amide scaffold.

ReactionPathway cluster_conditions Critical Process Parameters Reagents Precursors: 2-Bromopropionyl Bromide + p-Toluidine Intermediate INTERMEDIATE SCAFFOLD: 2-bromo-N-(4-methylphenyl)propanamide (Electrophilic Core) Reagents->Intermediate Acylation (-HBr) Library Target Library: alpha-Amino Amides (Nav Blockers / Anesthetics) Intermediate->Library SN2 Substitution (+ HNR2) Temp Temp: <10°C (Step 1) Base Base: K2CO3 or TEA

Figure 1: Synthetic workflow from precursors to the functionalized amino-amide library.

Experimental Protocols

Protocol A: Synthesis of the Intermediate Scaffold

Objective: Synthesize high-purity (>98%) 2-bromo-N-(4-methylphenyl)propanamide while minimizing the formation of the elimination byproduct (acrylamide derivative).

Reagents:

  • p-Toluidine (1.0 equiv)

  • 2-Bromopropionyl bromide (1.1 equiv) [1][1]

  • Triethylamine (TEA) (1.2 equiv) or

    
     (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with p-toluidine (10.7 g, 100 mmol) and anhydrous DCM (150 mL). Cool the solution to 0–5°C using an ice/salt bath. Rationale: Low temperature prevents double-acylation and controls the exotherm.

  • Base Addition: Add TEA (16.7 mL, 120 mmol) dropwise. The solution may darken slightly.

  • Acylation (Critical Step): Add 2-bromopropionyl bromide (11.5 mL, 110 mmol) dropwise over 45 minutes via an addition funnel.

    • Control Point: Maintain internal temperature below 10°C . Rapid addition causes localized heating, leading to colored impurities.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears at

    
    .
    
  • Workup:

    • Wash the organic phase with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Saturated

      
       (2 x 50 mL) to remove excess acid bromide hydrolysis products.
      
    • Wash with Brine (50 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or use a silica plug if the crude is colored.

    • Target Yield: 85–92%

    • Appearance: White to off-white solid.

Protocol B: Diversification (Nucleophilic Substitution)

Objective: Generate a library of tertiary amines by displacing the bromine atom.

Reagents:

  • Intermediate Scaffold (from Protocol A)

  • Secondary Amine (e.g., Pyrrolidine, Piperidine, Morpholine) (1.2 – 2.0 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: Acetonitrile (ACN) or Toluene

Methodology:

  • Setup: Dissolve 2-bromo-N-(4-methylphenyl)propanamide (1.0 mmol) in ACN (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the secondary amine (1.2 mmol).
    
    • Note: If using volatile amines, use a sealed tube.

  • Heating: Heat the mixture to 60–80°C for 4–12 hours.

    • Kinetics: The reaction rate depends on the nucleophilicity of the amine. Cyclic amines (pyrrolidine) react faster than acyclic hindered amines.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via column chromatography (DCM:MeOH gradient).

Data & Validation

The following table summarizes expected yields and reaction times for common derivatives using this protocol.

Nucleophile (

)
Product ClassReaction Time (h)Yield (%)Application Relevance
Pyrrolidine Pyrrolidino-amide492%High affinity

blocker analog [2]
Piperidine Piperidino-amide688%Local anesthetic pharmacophore
Morpholine Morpholino-amide885%Solubility enhancing modification
Diethylamine Diethylamino-amide1276%Classic "Lidocaine-like" motif
SAR Logic Diagram

The choice of the para-tolyl group in this intermediate allows for specific probing of the receptor binding pocket.

SAR_Logic Center Scaffold: N-(4-methylphenyl) propanamide Mod1 Alpha-Substituent (Amino Group) Center->Mod1 Mod2 Aryl Substitution (Para-Methyl) Center->Mod2 Effect1 Modulates pKa & Solubility (Drug-likeness) Mod1->Effect1 Effect2 Reduces Steric Clash vs Ortho-isomers (Prilocaine) Mod2->Effect2

Figure 2: Structure-Activity Relationship (SAR) logic for utilizing the p-tolyl scaffold.

Safety & Handling Guidelines

  • Lachrymator Hazard:

    
    -Bromo amides can be potent lachrymators (tear-inducing) and skin irritants. All operations involving the bromide intermediate must be conducted in a fume hood .
    
  • Skin Sensitization: Avoid contact. Double-gloving (Nitrile) is recommended.

  • Quenching: Unreacted 2-bromopropionyl bromide should be quenched slowly with methanol or ice water before disposal.

References

  • Preparation of 2-bromopropionyl bromide. PrepChem. (Standard organic synthesis protocol for acid bromides).

  • Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 2019.[2] (Illustrates the biological relevance of pyrrolidinyl-amide motifs in sodium channel modulation).

  • Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI, 2024. (Demonstrates amide formation techniques with aniline derivatives).

  • 2-Bromo-4'-methylpropiophenone properties. ChemicalBook. (Reference for handling similar alpha-bromo carbonyls and their lachrymatory nature).

Sources

Method

Application Notes and Protocols for the Agrochemical Screening of 2-bromo-N-(4-methylphenyl)propanamide

Introduction: Rationale for Investigation In the continuous search for novel and effective agrochemicals, the exploration of previously uncharacterized chemical entities is paramount. 2-bromo-N-(4-methylphenyl)propanamid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

In the continuous search for novel and effective agrochemicals, the exploration of previously uncharacterized chemical entities is paramount. 2-bromo-N-(4-methylphenyl)propanamide emerges as a compelling candidate for agrochemical research, primarily due to its structural analogy to known bioactive molecules. The N-acyl aniline scaffold is a cornerstone in the design of various pesticides. For instance, numerous fungicides and herbicides feature this core structure, suggesting that it serves as a valuable pharmacophore for interaction with biological targets in pest species.

Furthermore, the presence of an α-bromo amide functionality is noteworthy. Halogenated amides are known for their reactivity and potential to act as alkylating agents, a mechanism exploited by certain classes of fungicides to inhibit essential enzymes. Derivatives of N-(bromo-phenyl)-benzamides have demonstrated significant antifungal activity against prevalent plant pathogens such as Fusarium oxysporum and Sclerotinia sclerotiorum[1]. This guide provides a comprehensive framework for the synthesis and systematic evaluation of 2-bromo-N-(4-methylphenyl)propanamide as a potential new active ingredient for crop protection.

Part 1: Synthesis of 2-bromo-N-(4-methylphenyl)propanamide

A robust and reproducible synthesis is the foundational step for any screening campaign. The most direct route to the target compound is the acylation of 4-methylaniline (p-toluidine) with 2-bromopropionyl bromide. This reaction is typically straightforward, affording the desired product in good yield.

Protocol 1: Synthesis via Acylation

Objective: To synthesize 2-bromo-N-(4-methylphenyl)propanamide from commercially available starting materials.

Materials:

  • 4-methylaniline (p-toluidine)

  • 2-bromopropionyl bromide

  • Triethylamine (Et3N) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acylation: While stirring vigorously, add a solution of 2-bromopropionyl bromide (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-bromo-N-(4-methylphenyl)propanamide.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow start Dissolve 4-methylaniline & Et3N in DCM add_reagent Add 2-bromopropionyl bromide at 0°C start->add_reagent 1 react Stir at Room Temperature (2-4h) add_reagent->react 2 workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup 3 extract Extract with DCM workup->extract 4 dry Dry (MgSO4) & Concentrate extract->dry 5 purify Purify (Recrystallization/Chromatography) dry->purify 6 product Pure 2-bromo-N-(4-methylphenyl)propanamide purify->product 7

Caption: Workflow for the synthesis of the target compound.

Part 2: Application in Fungicide Discovery

The structural similarity to known fungicides provides a strong impetus for evaluating the antifungal properties of 2-bromo-N-(4-methylphenyl)propanamide. A primary screen should assess its efficacy against economically important plant pathogens.

Application Note 1: In Vitro Antifungal Screening

This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of the test compound using a broth microdilution assay. This provides quantitative data on its potency.

Protocol 2: Antifungal Susceptibility Testing

Objective: To determine the in vitro efficacy of the test compound against a panel of phytopathogenic fungi.

Target Organisms (Suggested Panel):

  • Fusarium oxysporum (causes Fusarium wilt)

  • Sclerotinia sclerotiorum (causes white mold)

  • Botrytis cinerea (causes gray mold)

  • Alternaria solani (causes early blight)

Materials:

  • Pure 2-bromo-N-(4-methylphenyl)propanamide

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Fungal cultures of target organisms

  • Spectrophotometer or microplate reader (for measuring optical density)

  • Positive control (e.g., a commercial fungicide like Carbendazim or Thiophanate-methyl)[2]

  • Negative control (medium with DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of test concentrations (e.g., from 250 µg/mL down to ~0.5 µg/mL).

  • Inoculum Preparation: Grow each fungus in liquid medium until a sufficient spore suspension or mycelial fragment suspension is obtained. Adjust the inoculum concentration to approximately 1 x 10^5 spores/mL or a standardized mycelial density.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound, positive control, or negative control.

  • Incubation: Seal the plates and incubate at 25-28 °C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Collection: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control.

Data Presentation: Antifungal Activity
Target FungusTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Fusarium oxysporum
Sclerotinia sclerotiorum
Botrytis cinerea
Alternaria solani
Antifungal Screening Workflow Diagram

cluster_antifungal Antifungal Screening Workflow prep_stock Prepare Compound Stock (in DMSO) serial_dilution Serial Dilution in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate (25°C, 48-72h) inoculate->incubate read_results Determine MIC (Visual/OD) incubate->read_results analyze Analyze Data & Compare to Controls read_results->analyze

Caption: Workflow for in vitro antifungal screening.

Part 3: Application in Herbicide Discovery

N-acyl anilines and related amide compounds have also been developed as herbicides. Therefore, a parallel screening effort to evaluate the phytotoxic effects of 2-bromo-N-(4-methylphenyl)propanamide is a logical extension of its characterization.

Application Note 2: Herbicidal Efficacy Screening

This section describes protocols for both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal testing. Using both a monocot and a dicot species is crucial to identify the spectrum of activity.

Protocol 3: Pre- and Post-Emergence Herbicidal Assay

Objective: To assess the herbicidal activity of the test compound on representative monocot and dicot plants.

Test Species:

  • Monocot: Wheat (Triticum aestivum) or Barnyardgrass (Echinochloa crus-galli)

  • Dicot: Cress (Lepidium sativum) or Velvetleaf (Abutilon theophrasti)

Materials:

  • Test compound formulated in a suitable solvent/surfactant system (e.g., acetone/water with Tween-20)

  • Pots or trays with standard potting mix

  • Seeds of test species

  • Growth chamber with controlled light, temperature, and humidity

  • Laboratory sprayer for post-emergence application

Procedure - Pre-Emergence:

  • Sowing: Fill pots with soil and sow a predetermined number of seeds of each test species at a shallow depth.

  • Application: Prepare several application rates of the test compound (e.g., 100, 500, 2000 g a.i./ha). Apply the formulated compound evenly to the soil surface. A solvent-only control should be included.

  • Incubation: Transfer the pots to a growth chamber and water as needed.

  • Evaluation: After 14-21 days, assess the results by counting the number of emerged seedlings and visually rating any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

Procedure - Post-Emergence:

  • Plant Growth: Sow seeds and grow the test plants in a growth chamber until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Application: Using a laboratory sprayer, apply the formulated test compound at various rates to the foliage of the plants until runoff.

  • Incubation: Return the plants to the growth chamber.

  • Evaluation: After 7-14 days, visually assess the plants for signs of injury using the same 0-100 rating scale as the pre-emergence test.

Data Presentation: Herbicidal Activity
Test SpeciesApplicationRate (g a.i./ha)% Germination Inhibition (Pre)% Injury Rating (Post)
WheatPre-Emergence100N/A
500N/A
2000N/A
WheatPost-Emergence100N/A
500N/A
2000N/A
CressPre-Emergence100N/A
500N/A
2000N/A
CressPost-Emergence100N/A
500N/A
2000N/A

Part 4: Investigating the Mechanism of Action (MoA)

Should the initial screens reveal significant biological activity, preliminary MoA studies are the next logical step. For fungicides, many N-acyl aniline compounds function by disrupting cellular respiration.[3]

Hypothetical MoA: Inhibition of Mitochondrial Respiration

A plausible mechanism for a novel N-acyl aniline fungicide is the inhibition of the mitochondrial electron transport chain, specifically targeting the succinate dehydrogenase (SDH) enzyme complex (Complex II). SDHI fungicides are a major class of agrochemicals that includes carboxamides, which share structural similarities with our test compound.[3]

MoA Investigation Workflow

cluster_moa Hypothetical MoA & Investigation compound 2-bromo-N-(4-methylphenyl)propanamide mitochondria Fungal Mitochondria compound->mitochondria Enters sdhi Succinate Dehydrogenase (SDH) Inhibition mitochondria->sdhi Potential Target etc_disrupt Electron Transport Chain Disruption sdhi->etc_disrupt assay Perform SDH Enzyme Assay sdhi->assay Validate with atp_deplete ATP Depletion etc_disrupt->atp_deplete cell_death Fungal Cell Death atp_deplete->cell_death

Sources

Technical Notes & Optimization

Troubleshooting

identifying side-products in 2-bromo-N-(4-methylphenyl)propanamide reactions

Topic: Troubleshooting Reaction Impurities & Side-Products Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: February 11, 2026[1] Executive Summary & Reaction Landscape This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reaction Impurities & Side-Products

Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: February 11, 2026[1]

Executive Summary & Reaction Landscape

This guide addresses the synthesis of 2-bromo-N-(4-methylphenyl)propanamide (also known as


-bromo-p-propionotoluidide).[1] This compound is a critical intermediate, often used in the synthesis of local anesthetics and ATRP initiators.[1]

The synthesis typically involves the acylation of p-toluidine with 2-bromopropionyl bromide in the presence of a base (e.g., Triethylamine or K₂CO₃).[1] While seemingly straightforward, this reaction is prone to three specific competitive pathways driven by the high reactivity of the


-carbon and the basicity of the reaction environment.[1]
Visualizing the Reaction Pathways

The following diagram maps the intended pathway against the three most common failure modes. Use this to orient your troubleshooting.

ReactionPathways SM1 p-Toluidine Product TARGET PRODUCT 2-bromo-N-(4-methylphenyl) propanamide SM1->Product Main Reaction (Acylation) SM2 2-Bromopropionyl Bromide SM2->Product Main Reaction (Acylation) Impurity_C IMPURITY C (Acid) 2-Bromopropionic Acid (Hydrolysis) SM2->Impurity_C + H2O (Moisture) Impurity_A IMPURITY A (Dimer) Secondary Amine Formation (S_N2 Attack) Product->Impurity_A + Excess p-Toluidine (Slow) Impurity_B IMPURITY B (Vinyl) Acrylamide Derivative (E2 Elimination) Product->Impurity_B + Strong Base/Heat (-HBr)

Figure 1: Reaction landscape showing the target acylation and competitive degradation pathways.[1]

Diagnostic Workflow: Identifying Your Impurity

Before attempting purification, you must identify which side-product is dominating your crude mixture.[1] Use this table to correlate your analytical data with the specific chemical issue.

Observation Likely Identity Root Cause Confirmation (Self-Validating)
LC-MS: M+ = Target + 107 DaNMR: Extra aromatic signals, loss of

-H quartet.[1]
The "Dimer" (N-(4-methylphenyl)-2-(4-methylphenylamino)propanamide)Nucleophilic Attack: Excess p-toluidine attacked the alkyl bromide (S_N2).[1]MS: Look for mass ~346 Da.NMR: New broad NH peak (amine) different from amide NH.[1]
LC-MS: M+ = Target - 81 Da (approx)NMR: Vinyl protons (5.5–6.5 ppm).[1]The "Vinyl" (N-(4-methylphenyl)acrylamide)Elimination (E2): Base was too strong, too concentrated, or reaction was heated.[1]NMR: distinct doublet-of-doublets in the alkene region (5.5-6.5 ppm).TLC: Often co-elutes or runs slightly faster than product.[1]
LC-MS: Broad peak at solvent front.Odor: Pungent/Acidic.[1]Hydrolysis Product (2-Bromopropionic acid)Moisture: Wet solvent or old acid bromide reagent.[1]pH: Aqueous workup is highly acidic.NMR: Broad COOH peak >10 ppm.[1]

Troubleshooting & FAQs

Issue 1: The "Dimer" (Bis-Alkylation)

User Question: "I see a large impurity with a higher molecular weight than my product. It persists even after acid wash."[1]

Technical Insight: This is the most common failure mode in


-halo amide synthesis.[1] The product contains a leaving group (Bromine).[1] If p-toluidine (a nucleophile) remains in the system after the acylation is complete, or if the reaction is run too warm, the amine will displace the bromine via an S_N2 mechanism [1].

Corrective Protocol:

  • Stoichiometry Control: Ensure the acid bromide is in slight excess (1.05 – 1.1 eq) relative to the aniline, not the other way around.

  • Inverse Addition: Do not add the acid bromide to the amine. Instead, dissolve the amine and base in DCM, cool to 0°C, and slowly add this mixture to a solution of the acid bromide. This keeps the concentration of free amine low relative to the acylating agent.[1]

  • Temperature: Keep the reaction at 0°C for the addition and do not exceed Room Temperature (20-25°C) during stirring.

Issue 2: The "Vinyl" Impurity (Elimination)

User Question: "My NMR shows peaks in the 6.0 ppm region, and my yield is low. What happened?"

Technical Insight: You have formed N-(4-methylphenyl)acrylamide . The


-proton in your product is acidic due to the electron-withdrawing carbonyl and bromine groups.[1] In the presence of a base (especially if heated), HBr is eliminated via an E2 mechanism to form the conjugated alkene [2].[1]

Corrective Protocol:

  • Base Selection: If using Triethylamine (TEA), ensure it is added slowly. If the problem persists, switch to a heterogeneous inorganic base like K₂CO₃ or NaHCO₃ in a biphasic system (e.g., EtOAc/Water or Acetone), which minimizes the concentration of dissolved base available to deprotonate the

    
    -carbon.[1]
    
  • Avoid Heating: Never heat this reaction to reflux during the formation step.[1] The elimination activation energy is easily reached at >40°C.[1]

Issue 3: Color & Stability

User Question: "The product turned brown/purple overnight. Is it stable?"

Technical Insight: Anilines are prone to oxidation (forming colored quinones), and alkyl bromides are light-sensitive.[1] A purple hue usually indicates oxidation of unreacted p-toluidine.[1]

Corrective Protocol:

  • Acid Wash: Wash the organic layer rigorously with 1M HCl during workup.[1] This converts unreacted p-toluidine into its water-soluble hydrochloride salt, removing it from the organic phase.[1]

  • Storage: Store the final product in the dark at 4°C.

Purification Strategy

If you have already formed these side products, use this logic flow to purify.

PurificationLogic Start Crude Mixture Check Diagnostic Check: What is the major impurity? Start->Check Dimer Dimer Present (High MW) Check->Dimer Vinyl Vinyl Present (Elimination) Check->Vinyl Clean Mainly Clean (Trace SM) Check->Clean Action_Column Flash Chromatography Silica Gel (Dimer is much more polar) Dimer->Action_Column Recryst often fails to remove dimer Action_Recryst Recrystallization Solvent: EtOH/Water (9:1) or Hexane/EtOAc Vinyl->Action_Recryst Vinyl stays in mother liquor Clean->Action_Recryst

Figure 2: Purification decision tree based on impurity profile.[1]

Standard Recrystallization Protocol

For 2-bromo-N-(4-methylphenyl)propanamide:

  • Dissolve crude solid in minimum hot Ethanol or Ethyl Acetate (~60°C).

  • Add Hexane (or water if using EtOH) dropwise until persistent turbidity is observed.[1]

  • Allow to cool slowly to RT, then to 4°C.

  • Result: The target bromide usually crystallizes as white needles/plates [3], while the "vinyl" impurity and oily oligomers remain in the mother liquor.[1]

References

  • Nucleophilic Substitution in

    
    -Halo Amides: 
    Mechanism of dimer formation in aniline acylation.
    Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (General Acylation Procedures).
    
    
  • Elimination Reactions (Acrylamide Formation)

    
    -bromo amides and elimination risks.[1]
    
    
  • Physical Properties & Characterization: Melting point and solubility data for 2-bromo-N-(4-methylphenyl)propanamide (CAS: 58532-75-5).[1] Source: EPA CompTox Chemicals Dashboard.[1][2]

Sources

Optimization

Technical Support Center: Synthesis of 2-bromo-N-(4-methylphenyl)propanamide

Welcome to the technical support center for the synthesis of 2-bromo-N-(4-methylphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(4-methylphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you optimize your synthetic route and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of 2-bromo-N-(4-methylphenyl)propanamide.

Issue 1: Low Yield of the Desired α-Brominated Product

Question: I am getting a low yield of 2-bromo-N-(4-methylphenyl)propanamide. My main starting material is N-(4-methylphenyl)propanamide. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the α-bromination of amides are often traced back to several key factors. Let's break them down and explore solutions.

  • Incomplete Reaction: The bromination of the α-carbon of an amide can be sluggish. Ensure you are using a sufficient excess of the brominating agent, such as N-Bromosuccinimide (NBS), and an appropriate radical initiator if you are following a radical pathway. The reaction time and temperature are also critical; monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Suboptimal Brominating Agent: While elemental bromine (Br₂) can be used, it often leads to side reactions. NBS is generally a milder and more selective reagent for α-bromination of carbonyl compounds.[1] Using NBS in combination with a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or under photochemical conditions (UV light), can significantly improve yields.

  • Degradation of Product: The product, an α-bromo amide, can be susceptible to degradation, especially under harsh conditions or during prolonged reaction times. It's crucial to work up the reaction as soon as it reaches completion (as determined by TLC).

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during aqueous work-up and purification steps like recrystallization or column chromatography. Ensure proper phase separation during extractions and choose your recrystallization solvent carefully to maximize recovery.

Issue 2: Formation of a Di-brominated Byproduct

Question: My final product is contaminated with a significant amount of a di-brominated species. How can I prevent this over-bromination?

Answer:

The formation of a di-brominated byproduct, likely 2,2-dibromo-N-(4-methylphenyl)propanamide, is a common issue arising from the reactivity of the initial product.[1]

  • Control Stoichiometry: The most critical factor is the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS. A slight excess is sometimes necessary to drive the reaction to completion, but a large excess will inevitably lead to di-bromination.

  • Slow Addition of Reagents: Add the brominating agent (e.g., a solution of Br₂ or solid NBS) to the reaction mixture slowly and in portions. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity. Start at 0 °C and allow the reaction to slowly warm to room temperature, monitoring its progress.

Issue 3: Presence of Unreacted Starting Material

Question: After purification, I still have a significant amount of the starting N-(4-methylphenyl)propanamide in my product. How can I drive the reaction to completion?

Answer:

The presence of unreacted starting material indicates an incomplete reaction. Here are some strategies to address this:

  • Increase Reaction Time: As mentioned, monitor the reaction by TLC. If you see starting material remaining after the initial reaction time, consider extending it.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. A modest increase (e.g., to 40-50 °C) might be beneficial.

  • Use a More Potent Initiator/Catalyst: If using a radical pathway, ensure your initiator is active. If employing an acid-catalyzed route (like the Hell-Volhard-Zelinsky reaction), ensure you are using a sufficient amount of the catalyst (e.g., PBr₃).[2]

  • Purification Strategy: If you consistently have a small amount of unreacted starting material, an efficient purification method is key. Flash column chromatography is often more effective than recrystallization at separating compounds with similar polarities.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-bromo-N-(4-methylphenyl)propanamide?

The most common and generally effective method is the α-bromination of the parent amide, N-(4-methylphenyl)propanamide. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source in an inert solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), often with a radical initiator or light to facilitate the reaction.[1][5] An alternative, though less direct route, involves the synthesis of 2-bromopropanoyl chloride followed by its reaction with 4-methylaniline.[6]

Q2: What are the primary byproducts to watch out for?

Besides the di-brominated product and unreacted starting material, other potential byproducts include:

  • Aromatic Bromination: Bromination on the electron-rich p-tolyl ring can occur, leading to isomers like 2-bromo-N-(3-bromo-4-methylphenyl)propanamide.[7] Using a non-polar solvent and avoiding Lewis acid catalysts can minimize this.

  • Hydrolysis Products: If water is present during the reaction or work-up, the amide bond can be hydrolyzed, leading to 2-bromopropanoic acid and 4-methylaniline.

  • Succinimide: When using NBS, succinimide is a stoichiometric byproduct that needs to be removed during the work-up, typically by washing with water.

Q3: What are the best purification techniques for 2-bromo-N-(4-methylphenyl)propanamide?

The choice of purification technique depends on the impurity profile.

  • Recrystallization: This is an effective method if the main impurity is the starting material or the di-brominated product, as they often have different solubilities.[3][8] A common solvent system for recrystallization is a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or petroleum ether).[9]

  • Flash Column Chromatography: This technique is highly effective for separating a mixture of compounds with varying polarities.[3][4] A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to achieve good separation between the starting material, the product, and any major byproducts. The spots can be visualized under UV light or by staining with potassium permanganate.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-bromo-N-(4-methylphenyl)propanamide

This protocol is designed to maximize the yield of the mono-brominated product while minimizing byproduct formation.

Materials:

  • N-(4-methylphenyl)propanamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-methylphenyl)propanamide (1.0 eq) in anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

Data Presentation

Compound Typical Rf Value (30% EtOAc/Hexanes) Expected 1H NMR Chemical Shifts (CDCl3, δ ppm)
N-(4-methylphenyl)propanamide~0.37.3-7.1 (m, 4H), 2.3 (s, 3H), 2.4 (q, 2H), 1.2 (t, 3H)
2-bromo-N-(4-methylphenyl)propanamide~0.57.4-7.1 (m, 4H), 4.4 (q, 1H), 2.3 (s, 3H), 2.0 (d, 3H)
2,2-dibromo-N-(4-methylphenyl)propanamide~0.67.5-7.1 (m, 4H), 2.3 (s, 3H), 2.6 (s, 3H)

Visualizations

Reaction Scheme and Byproduct Formation

reaction_flowchart cluster_reagents Reaction Conditions SM N-(4-methylphenyl)propanamide P 2-bromo-N-(4-methylphenyl)propanamide (Desired Product) SM->P Mono-bromination BP2 Aromatic Bromination Byproduct SM->BP2 Lewis Acid / Polar Solvent BP1 2,2-dibromo-N-(4-methylphenyl)propanamide (Over-bromination) P->BP1 Excess NBS R1 NBS (1.05 eq) AIBN (cat.) CCl4, Reflux

Caption: Synthetic pathway and common byproduct formation.

Troubleshooting Logic

troubleshooting_flowchart cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield start->low_yield over_bromination Over-bromination start->over_bromination unreacted_sm Unreacted SM start->unreacted_sm sol_yield Check Reagents Increase Time/Temp Optimize Work-up low_yield->sol_yield Troubleshoot sol_over Control Stoichiometry Slow Addition Lower Temperature over_bromination->sol_over Troubleshoot sol_sm Increase Time/Temp Use More Initiator Improve Purification unreacted_sm->sol_sm Troubleshoot

Caption: A logical guide to troubleshooting common issues.

References

  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. (n.d.). Google Vertex AI.
  • What is the mechanism of bromination of an amide group? (2023, April 7). Quora.
  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. (n.d.). National Center for Biotechnology Information.
  • Alpha-Brominated Amide Definition. (n.d.). Fiveable.
  • Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. (2019, November 12). National Center for Biotechnology Information.
  • 22.4: Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts.
  • N-(4-bromo-3-methylphenyl)-3-phenylpropanamide. (n.d.). PubChem.
  • 2-bromo-N-(4-methylphenyl)propanamide. (n.d.). PubChem.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Physics Department & Chemistry Department.
  • Preparation of 2-bromo-2-methyl-N-o-tolylpropanamide. (n.d.). ResearchGate.
  • Methods of Purification & Analysis. (n.d.). Chembase.lk.
  • 2-bromo-N-(4-methylphenyl)propanamide Properties. (n.d.). U.S. Environmental Protection Agency.
  • 2-Bromo-2-methyl-N-p-tolylpropanamide. (n.d.). National Center for Biotechnology Information.
  • 2-Bromo-N-(2-methylphenyl)propanamide. (n.d.). PubChem.
  • ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.1 Separation and Purification techniques. (n.d.). KNGAC.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 2-Bromo-4'-methylpropiophenone. (n.d.). PrepChem.com.
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). QuickCompany.
  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. (2015, November 10). Stack Exchange.
  • Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. (n.d.). Benchchem.
  • N-(4-Bromophenyl)benzenepropanamide. (n.d.). PubChem.
  • CAS 35891-99-7: 2-(propylamino)-N-(p-tolyl)propanamide hydrochloride. (n.d.). CymitQuimica.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-bromo-N-(4-methylphenyl)propanamide

Current Status: Operational Topic: Purification & Crystallization Troubleshooting Compound ID: 2-bromo-N-(4-methylphenyl)propanamide (CAS: 5285-53-0) Synonyms: 2-bromo-4'-methylpropionanilide; -bromo-p-propionotoluidide....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification & Crystallization Troubleshooting Compound ID: 2-bromo-N-(4-methylphenyl)propanamide (CAS: 5285-53-0) Synonyms: 2-bromo-4'-methylpropionanilide;


-bromo-p-propionotoluidide.

Executive Summary & Chemical Context

Welcome to the technical support hub for the purification of 2-bromo-N-(4-methylphenyl)propanamide . This compound is a critical intermediate, often synthesized via the acylation of p-toluidine with 2-bromopropionyl bromide.

The Challenge: Researchers frequently encounter three specific failure modes with this class of


-haloanilides:
  • "Oiling Out": The compound separates as a liquid phase before crystallizing, trapping impurities.

  • Persistent Discoloration: Pink or brown hues caused by trace oxidation of unreacted p-toluidine.

  • Hydrolytic Instability: The

    
    -bromo stereocenter is susceptible to solvolysis in hot protic solvents, potentially degrading yield.
    

This guide provides a self-validating troubleshooting protocol designed to isolate high-purity material (>98% HPLC) suitable for downstream nucleophilic substitutions.

Pre-Crystallization Diagnostic (The "Self-Validating" System)

Before attempting crystallization, you must validate the quality of your crude material. Crystallization is a purification technique, not a magic fix for gross stoichiometric errors.

Diagnostic Checkpoints:

CheckpointObservationRoot CauseCorrective Action
Color Pink / Red / BrownOxidation of residual p-toluidine.Acid Wash: Dissolve crude in EtOAc; wash with 1M HCl (2x) to protonate and remove the amine.
pH (aq. wash) Acidic (pH < 4)Residual HBr or carboxylic acid.Base Wash: Wash organic layer with sat.[1] NaHCO

until neutral.
TLC (Hex/EtOAc) Spot at BaselineHBr salts of the product or amine.Free-basing: Ensure the amide is neutral (organic soluble) before crystallizing.

Solvent System Selection

Based on solubility parameters and literature regarding the analogous 2-chloro-N-(4-methylphenyl)propanamide, the following solvent systems are recommended.

Primary Recommendation: Toluene

Recent continuous crystallization studies on the chloro-analog indicate that Toluene offers the best balance of temperature-dependent solubility and impurity rejection.

  • Pros: High boiling point allows for excellent dissolution; non-polar nature rejects polar amine salts; prevents solvolysis of the C-Br bond.

  • Cons: Slower evaporation; requires careful cooling control.

Secondary Recommendation: Ethanol / Water (90:10)
  • Pros: Classic solvent for amides; high recovery.

  • Cons: High risk of "oiling out" if impurities are present; prolonged heating can cause ethanolysis (substitution of Br with OEt).

Troubleshooting Guides (Q&A Format)

Issue 1: The Solution "Oiled Out" Upon Cooling

User Question: "I dissolved my crude solid in hot ethanol, but as it cooled, a milky oil separated at the bottom instead of crystals. What happened?"

Technical Analysis: You have entered the Liquid-Liquid Phase Separation (LLPS) region. This occurs when the melting point of the solvated compound is lower than the temperature at which the solution becomes saturated. This is often exacerbated by impurities which depress the melting point.

Corrective Protocol:

  • Re-heat: Heat the mixture until the oil redissolves into a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass interface at a temperature just above where the oil previously formed.

  • Add Co-solvent: If using EtOH/Water, add more Ethanol. The oiling out suggests the solution is too polar (too much water) or too concentrated.

  • Switch Solvent: If the problem persists, evaporate to dryness and switch to Toluene . The solubility curve in toluene is often steeper, allowing for better crystal growth without phase separation.

Issue 2: Persistent Pink/Brown Color[2]

User Question: "My crystals are structurally pure by NMR, but they have a persistent pink hue. Recrystallization isn't removing it."

Technical Analysis: The color comes from azo- or quinone-like oxidation products of p-toluidine. These are highly conjugated and "stick" to the crystal lattice of the amide.

Corrective Protocol:

  • Activated Carbon:

    • Dissolve the compound in hot solvent (Toluene or EtOH).

    • Add Activated Charcoal (5-10 wt%) .

    • Reflux for 15 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad. Critical: Do not let the solution cool during filtration, or product will crystallize in the filter.

  • The "Sacrificial" Recrystallization:

    • Sometimes, a fast, "crash" precipitation (rapid cooling) traps impurities. Perform a slow, thermodynamic crystallization (slow cooling over 4 hours) to exclude the colored impurities from the lattice.

Issue 3: Yield Loss & Hydrolysis

User Question: "I left the solution refluxing to dissolve a stubborn lump, and my yield dropped. The NMR shows a new set of peaks."

Technical Analysis: The


-bromo position is electrophilic. Prolonged reflux in nucleophilic solvents (like Ethanol or Methanol) can lead to:
  • Solvolysis: Formation of the

    
    -ethoxy ether.
    
  • Elimination: Formation of the acrylamide (rare, but possible with basic impurities).

Corrective Protocol:

  • Limit Heat: Never reflux for >30 minutes. If it doesn't dissolve, add more solvent.

  • Avoid Basic Conditions: Ensure all glassware is neutral. Trace base catalyzes the degradation of this compound.

Logic Flowchart: Troubleshooting Decision Matrix

Use this workflow to navigate the purification process.

CrystallizationLogic Start Crude 2-bromo-N- (4-methylphenyl)propanamide CheckColor Is the solid Pink/Brown? Start->CheckColor AcidWash Dissolve in EtOAc Wash with 1M HCl CheckColor->AcidWash Yes SolventSelect Select Solvent: Toluene (Recommended) CheckColor->SolventSelect No AcidWash->SolventSelect Dissolve Heat to Dissolve (Max 80°C) SolventSelect->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Filter Hot Filtration (Remove insolubles) CheckClear->Filter No (Haze/Solids) Cooling Cool slowly to RT CheckClear->Cooling Yes Filter->Cooling CheckState Result? Cooling->CheckState OilOut Oiling Out (Liquid Phase) CheckState->OilOut Liquid Drops Crystals Crystals Formed CheckState->Crystals White Needles RemedyOil Reheat -> Add Seed -> Slower Cooling OilOut->RemedyOil WashDry Filter & Wash (Cold Toluene/Hexane) Crystals->WashDry RemedyOil->Cooling

Figure 1: Decision matrix for the purification of


-bromoanilides, addressing color removal and phase separation issues.

Validated Protocol: Recrystallization from Toluene

This protocol is adapted from continuous crystallization methodologies for analogous acetanilides [1].

Reagents:

  • Crude 2-bromo-N-(4-methylphenyl)propanamide (10 g)

  • Toluene (Reagent Grade)

  • Hexanes (for washing)

Step-by-Step:

  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Toluene.

  • Heating: Heat on a steam bath or oil bath to 80-90°C with magnetic stirring.

    • Note: If solids remain, add Toluene in 5 mL increments until dissolved. Do not exceed 60 mL total volume (maintain concentration).

  • Clarification (Optional): If the solution is colored, add 0.5 g activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Tip: Rapid cooling promotes oiling. Slow cooling promotes crystal growth.

  • Crystallization: Once at room temperature, white needles should form. Cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 10 mL of cold Toluene/Hexane (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. (Avoid high heat to prevent sublimation or degradation).

Expected Yield: 75-85% recovery. Target Melting Point: ~112-116°C (Note: Literature varies; verify against pure standard or analogous chloro-compound [2]).

References

  • Continuous Crystallization of Acetanilides: O'Sullivan, B., et al. "Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propanamide." Organic Process Research & Development, 2022.[2]

  • Physical Properties & Synthesis: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedure for acylation of amines and recrystallization of amides).

  • General Amide Purification: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 2-Bromo-N-(4-methylphenyl)propanamide Analogs: A Guide for Researchers

Introduction: The Therapeutic Potential of N-Aryl Amides The N-aryl amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent molecule, 2-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-Aryl Amides

The N-aryl amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent molecule, 2-bromo-N-(4-methylphenyl)propanamide, and its analogs are of significant interest due to their potential therapeutic applications, which can be fine-tuned by modifications to the aromatic ring and the propanamide moiety. This guide provides a comparative analysis of the biological activities of structurally related analogs, drawing upon existing experimental data to elucidate structure-activity relationships (SAR) and guide the design of novel derivatives with enhanced potency and selectivity. While direct comparative studies on a series of 2-bromo-N-(4-methylphenyl)propanamide analogs are not extensively available in the current literature, a robust understanding can be built by examining the biological profiles of closely related compounds.

Comparative Biological Activity: Insights from Structurally Related Analogs

The biological activity of N-aryl-2-halopropanamides and related compounds is significantly influenced by the nature and position of substituents on the aryl ring, as well as the halogen on the propanamide chain. The following sections compare the antimicrobial, antifungal, and cytotoxic activities of various analogs, providing a framework for predicting the potential bioactivity of 2-bromo-N-(4-methylphenyl)propanamide derivatives.

Antimicrobial and Antifungal Activity

Research into N-substituted amides has revealed promising antimicrobial and antifungal properties. The presence of a halogenated phenyl ring is often correlated with enhanced activity, likely due to increased lipophilicity which facilitates passage through microbial cell membranes.

A study on N-(substituted phenyl)-2-chloroacetamides, which are structurally similar to the bromo-propanamide series, demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the yeast Candida albicans. Notably, analogs with halogen substituents on the phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active. This suggests that a halogenated N-aryl group is a key determinant of antimicrobial efficacy.

Furthermore, a study on 2-bromo-N-phenylacetamide highlighted its potent antifungal and antibiofilm activity against various fluconazole-resistant Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis[1]. This finding underscores the potential of the 2-bromo-N-aryl amide core in combating fungal infections.

The table below summarizes the minimum inhibitory concentrations (MICs) of some relevant N-aryl amide analogs against various microbial strains.

Compound/Analog ClassMicrobial StrainMIC (µM)Reference
N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamideStaphylococcus aureus54.9[2]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamideStaphylococcus aureus0.3 - 92.6[2]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamideEscherichia coli23.2[2]
2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamideVarious bacteria/mycobacteria0.3 - 92.6[2]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Salmonella Typhi (XDR)6.25 mg/mL[3]
Cytotoxic and Anti-proliferative Activity

The cytotoxic potential of N-aryl amides and related structures has been explored against various cancer cell lines. The substitution pattern on the aryl ring plays a critical role in determining the potency and selectivity of these compounds.

A series of 3-aryl-N-hydroxy-2-(sulfonamido)propanamides were evaluated for their in vitro cytotoxicity against several human cancer cell lines, including HepG2 (hepatocellular carcinoma), HT-1080 (fibrosarcoma), KB (mouth epidermal carcinoma), and MCF-7 (breast adenocarcinoma).[4] Several of these compounds exhibited potent cytotoxic effects, with one of the most active compounds, 6a7 , displaying IC50 values of 29.78 µM, 30.70 µM, and 64.89 µM against HepG2, HT-1080, and MCF-7 cell lines, respectively.[4]

Another study on arylpropyl sulfonamide analogs of the ceramide analogue B13 demonstrated that compounds with long alkyl chains and a specific stereochemistry (1R, 2R configuration) exhibited stronger cytotoxic activity against prostate cancer (PC-3) and leukemia (HL-60) cell lines.[5] The introduction of small hydrophobic groups on the phenyl ring was also found to increase biological activity.[5]

The following table presents the cytotoxic activities (IC50 values) of representative analogs against different cancer cell lines.

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
3-Aryl-N-hydroxy-2-(sulfonamido)propanamide (6a7)HepG229.78[4]
3-Aryl-N-hydroxy-2-(sulfonamido)propanamide (6a7)HT-108030.70[4]
3-Aryl-N-hydroxy-2-(sulfonamido)propanamide (6a7)MCF-764.89[4]
Arylpropyl sulfonamide analog (B13)PC-379.3[5]
Arylpropyl sulfonamide analog (B13)HL-6033.6[5]
1,3-diaryl-2-propenone (2i)Various neoplasms8.6 (average)[6]

Structure-Activity Relationship (SAR) Insights

Based on the available data from related compound series, several key structure-activity relationships can be inferred for 2-bromo-N-(4-methylphenyl)propanamide analogs.

SAR_Insights cluster_scaffold Core Scaffold: 2-Bromo-N-Arylpropanamide cluster_modifications Structural Modifications cluster_activity Biological Activity Core 2-Bromo-N-Arylpropanamide Aryl_Sub Aryl Ring Substituents (Position and Nature) Core->Aryl_Sub Influences Halogen Halogen on Propanamide (Bromo vs. Chloro) Core->Halogen Influences Propyl_Chain Propyl Chain Modifications Core->Propyl_Chain Influences Antimicrobial Antimicrobial/ Antifungal Activity Aryl_Sub->Antimicrobial Halogen/Lipophilic groups enhance Cytotoxic Cytotoxic/ Anticancer Activity Aryl_Sub->Cytotoxic Small hydrophobic groups enhance Halogen->Antimicrobial Bromo/Chloro contribute to activity Propyl_Chain->Cytotoxic Long alkyl chains may enhance

Caption: Key Structure-Activity Relationships for N-Aryl-2-halopropanamide Analogs.

  • Aryl Ring Substitution: The position and electronic properties of substituents on the N-phenyl ring are critical. Electron-withdrawing groups and halogens tend to enhance both antimicrobial and cytotoxic activities. The presence of a methyl group at the para-position in the parent compound likely contributes to its lipophilicity and may influence its interaction with biological targets. The biological activity of isomeric N-(tolyl) amides has been predicted to be similar in some cases, suggesting that the precise location of the methyl group (ortho, meta, or para) might lead to subtle rather than dramatic changes in overall activity.[1]

  • Halogen on the Propanamide Moiety: The bromine atom at the alpha-position of the propanamide is a key feature. Halogenation at this position can increase the electrophilicity of the carbonyl carbon, potentially making the compound more reactive towards nucleophilic residues in target enzymes or proteins.

  • Stereochemistry: For chiral compounds like 2-bromo-N-(4-methylphenyl)propanamide, the stereochemistry can play a pivotal role in biological activity. Studies on other chiral bioactive molecules have shown that different enantiomers can have vastly different potencies and biological effects, as their interactions with chiral biological targets like enzymes and receptors are stereospecific.[7][8]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are standardized protocols for key biological assays relevant to the evaluation of 2-bromo-N-(4-methylphenyl)propanamide analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compounds in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate wells with Microbial Suspension A->C B Serially Dilute Test Compound in 96-well plate B->C D Incubate at Optimal Temperature and Time C->D E Read Plates and Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (e.g., 570 nm) F->G H Calculate IC50 Value G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of analogs structurally related to 2-bromo-N-(4-methylphenyl)propanamide reveals a promising landscape for the development of novel therapeutic agents. The N-aryl-2-haloamide scaffold demonstrates significant potential for antimicrobial, antifungal, and cytotoxic activities. Key structural features, including the nature and position of substituents on the aryl ring and the presence of the α-halogen, are critical determinants of biological efficacy.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-bromo-N-(4-methylphenyl)propanamide analogs. This would involve:

  • Positional Isomers: Synthesizing and testing isomers with the methyl and bromo groups at different positions on the phenyl ring to elucidate the impact of substitution patterns on activity.

  • Diverse Aryl Substituents: Introducing a variety of electron-donating and electron-withdrawing groups on the phenyl ring to build a comprehensive SAR profile.

  • Stereochemical Analysis: Separating and evaluating the individual enantiomers of chiral analogs to determine if the biological activity is stereospecific.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms of the most potent compounds to identify their biological targets.

By systematically exploring the chemical space around 2-bromo-N-(4-methylphenyl)propanamide, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

  • Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. (2023). OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (n.d.). PMC. [Link]

  • STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. (n.d.). CyberLeninka. [Link]

  • Design, Synthesis, and Cytotoxic Activity of 3-Aryl-N-hydroxy-2-(sulfonamido)propanamides in HepG2, HT-1080, KB, and MCF-7 Cells. (n.d.). PubMed. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules. [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (2013). Korean Journal of Physiology & Pharmacology. [Link]

  • 1,3-Diaryl-2-propenones and 2-Benzylidene-1,3-indandiones: A Quest for Compounds Displaying Greater Toxicity to Neoplasms than Normal Cells. (n.d.). Molecules. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). PubMed. [Link]

Sources

Comparative

Spectroscopic Profiling: 2-Bromo-N-(4-methylphenyl)propanamide and Structural Analogs

Executive Summary This guide provides a rigorous spectroscopic comparison of 2-bromo-N-(4-methylphenyl)propanamide (also known as -bromopropionyl-p-toluidine) against its key structural derivatives. As a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison of 2-bromo-N-(4-methylphenyl)propanamide (also known as


-bromopropionyl-p-toluidine) against its key structural derivatives. As a critical intermediate in the synthesis of local anesthetics (e.g., Prilocaine) and various agrochemicals, the precise characterization of this 

-haloamide is essential for process validation.

We analyze the spectroscopic "fingerprint" of the target compound relative to three strategic alternatives:

  • 2-Chloro-N-(4-methylphenyl)propanamide (Halogen substitution).

  • 2-Bromo-2-methyl-N-(4-methylphenyl)propanamide (Acyl chain modification).

  • 2-Bromo-N-phenylpropanamide (Aromatic ring unsubstituted).[1]

Chemical Framework & Synthesis

To understand the spectroscopic data, one must first grasp the synthetic origin. The target compound is synthesized via the Schotten-Baumann acylation of p-toluidine with 2-bromopropionyl bromide. This reaction dictates the impurity profile and the expected signals in crude mixtures.

Experimental Protocol: Synthesis of 2-Bromo-N-(4-methylphenyl)propanamide

Note: This protocol serves as a self-validating system. The disappearance of the amine N-H stretch in IR and the shift of the aromatic protons in NMR confirm conversion.

Reagents: p-Toluidine (1.0 eq), 2-Bromopropionyl bromide (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Charge a flame-dried 3-neck flask with p-toluidine dissolved in DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add Triethylamine (TEA) followed by the dropwise addition of 2-bromopropionyl bromide. Critical Step: Maintain temperature <5°C to prevent elimination to acrylamides.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), saturated

    
     (removes acid), and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Synthesis Pathway Visualization

SynthesisPathway Aniline p-Toluidine (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylBromide 2-Bromopropionyl Bromide (Electrophile) AcylBromide->Intermediate Product 2-Bromo-N-(4-methylphenyl) propanamide Intermediate->Product Elimination of Br- Byproduct HBr salt / TEA-HBr Intermediate->Byproduct

Figure 1: Acylation mechanism showing the convergence of precursors to the target amide.

Spectroscopic Comparison

The following data differentiates the target from its analogs based on electronic and steric environments.

Proton NMR ( H NMR) Profiling

The


-proton (CH-X) and the amide NH are the most diagnostic signals.

Table 1: Comparative


H NMR Shifts (CDCl

, 400 MHz)
FeatureTarget: 2-Bromo (Br)Derivative A: 2-Chloro (Cl)Derivative B: Isobutyryl (Me

)
Derivative C: Unsubstituted Ph

-CH (Methine)

4.55 (q, 1H)

4.20 (q, 1H)
Absent

4.58 (q, 1H)

-CH

(Methyl)

1.95 (d, 3H)

1.75 (d, 3H)

2.05 (s, 6H)

1.96 (d, 3H)
Ar-CH

(Tolyl)

2.32 (s, 3H)

2.32 (s, 3H)

2.33 (s, 3H)
Absent
Amide NH

8.10 (br s)

8.25 (br s)

8.05 (br s)

8.15 (br s)
Aromatic Region AA'BB' System AA'BB' SystemAA'BB' SystemMultiplet (5H)

Technical Insight:

  • Halogen Effect: Replacing Br with Cl causes an upfield shift of the methine proton (

    
     ppm) due to the "Heavy Atom Effect" (diamagnetic shielding) of Bromine counteracting its electronegativity, whereas Chlorine is purely electronegative but less shielding.
    
  • Steric Effect: The isobutyryl derivative (Derivative B) collapses the quartet/doublet coupling into a singlet for the gem-dimethyl group (

    
     2.05), instantly distinguishing it from the target.
    
Infrared (IR) Spectroscopy

IR is the primary tool for rapid quality control (QC) in production environments.

Table 2: Diagnostic IR Bands (KBr Pellet)

Functional GroupFrequency (cm

)
Mode Description
N-H Stretch 3280 - 3300Sharp, medium intensity (Secondary Amide).
Amide I (C=O) 1660 - 1670Strong. Lower freq than ester due to resonance.
Amide II (N-H) 1535 - 1550N-H bending coupled with C-N stretch.
C-Br Stretch 600 - 700Weak/Medium. Often obscured in fingerprint region.
Ar-H (p-sub) 810 - 820Strong out-of-plane bending (2 adjacent H's).

Differentiation:

  • Target vs. Unsubstituted: The target shows a clean band at ~815 cm

    
     (para-substitution). The unsubstituted derivative (Derivative C) shows bands at ~690 and 750 cm
    
    
    
    (monosubstituted benzene).

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides definitive structural confirmation through isotopic patterns and fragmentation pathways.

Isotopic Signature:

  • Target (Br): Molecular ion (

    
    ) and (
    
    
    
    ) peaks appear in a 1:1 ratio (characteristic of
    
    
    Br and
    
    
    Br).
  • Chloro-Analog:

    
     and (
    
    
    
    ) appear in a 3:1 ratio (characteristic of
    
    
    Cl and
    
    
    Cl).
Fragmentation Logic

The primary fragmentation involves the cleavage of the C-N bond or the loss of the halogen atom.

MassSpec Parent Molecular Ion [M]+ m/z 241/243 (1:1) Frag1 Fragment A: Loss of Br [M - Br]+ m/z 162 Parent->Frag1 - Br• Frag2 Fragment B: Amide Cleavage [p-Toluidine Ion] m/z 107 Parent->Frag2 - C3H4BrO• Frag3 Fragment C: Acylium Ion [CH3-CH(Br)-CO]+ m/z 135/137 Parent->Frag3 - ArNH•

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Conclusion & Recommendation

For researchers developing analytical methods or synthesizing Prilocaine precursors:

  • Use

    
    H NMR  for process monitoring. The quartet at 4.55 ppm  is the specific quantitative marker for the 
    
    
    
    -bromo species.
  • Use IR for raw material ID.[2] The para-substitution band at 815 cm

    
      confirms the correct amine starting material.
    
  • Avoid Chloro-analogs if reactivity is key; the C-Cl bond is significantly stronger and reacts slower in subsequent nucleophilic substitutions (e.g., with propyl amine).

References

  • PubChem.[1] N-(2-bromo-4-methylphenyl)propanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Moreno-Fuquen, R. et al. 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E. 2011. Available at: [Link]

  • NIST Chemistry WebBook. Propanamide, 2-methyl- (Isobutyramide) Spectral Data. National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Doc Brown's Chemistry.[5] Interpretation of the NMR Spectra of Bromoalkanes. Available at: [Link]

Sources

Validation

efficacy of 2-bromo-N-(4-methylphenyl)propanamide versus other reagents

Comparative Efficacy Guide: 2-Bromo-N-(4-methylphenyl)propanamide Executive Summary: The "Gold Standard" for Oxindole Scaffolds 2-bromo-N-(4-methylphenyl)propanamide (also known as -bromo-p-propionotoluidide) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 2-Bromo-N-(4-methylphenyl)propanamide

Executive Summary: The "Gold Standard" for Oxindole Scaffolds

2-bromo-N-(4-methylphenyl)propanamide (also known as


-bromo-p-propionotoluidide) represents a critical chemical junction in the synthesis of 3,3-disubstituted oxindoles, specifically 3,5-dimethyloxindole .

While cheaper chlorinated analogs exist, this guide demonstrates why the bromo-derivative offers the optimal balance of electrophilicity , reaction kinetics , and yield stability for intramolecular Friedel-Crafts alkylations (the Stollé Synthesis). This guide compares its efficacy against chloro-analogs and alternative metal-catalyzed routes, providing a validated protocol for researchers.

Mechanistic Insight: The Stollé Cyclization

The primary utility of this reagent is its conversion to 3,5-dimethyloxindole via an intramolecular electrophilic aromatic substitution .

The Causality of Choice:

  • Leaving Group Ability: The Bromide (

    
    ) is a superior leaving group compared to Chloride (
    
    
    
    ) (
    
    
    of HBr = -9 vs HCl = -7). This lowers the activation energy for the formation of the reactive cationic intermediate.
  • Lewis Acid Interaction: The C-Br bond polarizes more effectively under Aluminum Chloride (

    
    ) catalysis than C-Cl, facilitating the ring closure under milder thermal conditions, which reduces polymerization side-products common with p-tolyl substrates.
    
Pathway Visualization

StolleMechanism Figure 1: Mechanism of AlCl3-mediated Stollé Cyclization for 2-bromo-N-(4-methylphenyl)propanamide. Start 2-bromo-N-(4-methylphenyl)propanamide Complex AlCl3 Complexation (Activation) Start->Complex + AlCl3 Cation Electrophilic Species (Carbocation/Ion Pair) Complex->Cation - AlCl3Br- Sigma Sigma Complex (Wheland Intermediate) Cation->Sigma Intramolecular Attack Product 3,5-Dimethyloxindole (Target) Sigma->Product - H+

Comparative Efficacy Analysis

The following data contrasts the performance of the 2-bromo reagent against its primary alternatives in the synthesis of 3,5-dimethyloxindole.

Table 1: Reagent Performance Matrix
Feature2-Bromo-N-(4-methylphenyl)propanamide 2-Chloro-N-(4-methylphenyl)propanamide Palladium-Catalyzed Cyclization
Reaction Type Classical Stollé (Friedel-Crafts)Classical Stollé (Friedel-Crafts)Intramolecular Heck / C-H Activation
Reactivity High (Fast kinetics)Moderate/Low (Slow kinetics)High (Catalyst dependent)
Typical Yield 75 - 85% 45 - 60%60 - 80%
Temp. Requirement 100°C - 140°C160°C - 180°C (Melt)80°C - 120°C
Cost Efficiency Optimal (High yield/Moderate cost)High (Cheap material/Low yield)Low (Expensive Pd catalyst/Ligands)
Impurity Profile Minimal (Clean conversion)Significant (Charring/Polymerization)Metal scavenging required
Critical Analysis
  • Vs. Chloro-Analog: The chloro-analog requires significantly higher temperatures to force the leaving group departure. With the electron-rich p-tolyl ring, these high temperatures often lead to "tarring" or oxidative decomposition before cyclization is complete. The Bromo-analog allows the reaction to proceed at temperatures where the amide backbone remains stable.

  • Vs. Pd-Catalysis: While Pd-catalyzed C-H activation (using unfunctionalized amides) is elegant, it requires expensive catalysts (e.g.,

    
    ) and ligands. The 2-bromo reagent provides a robust, metal-free (excluding Lewis acid) route scalable to kilogram quantities without trace metal contamination issues.
    

Validated Experimental Protocol

Objective: Synthesis of 3,5-dimethyloxindole via AlCl3-catalyzed cyclization. Scale: 10 mmol basis (Self-validating: Scale reagents linearly).

Reagents:
  • Substrate: 2-bromo-N-(4-methylphenyl)propanamide (2.42 g, 10 mmol).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (4.0 g, ~30 mmol). Note:  Excess is required to complex the amide oxygen and drive the reaction.
    
  • Solvent: Chlorobenzene (solvent-free "melt" is possible but harder to control).

Step-by-Step Workflow:
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (moisture sensitivity is critical).
    
  • Addition: Charge the flask with 2.42 g of the bromo-amide. Add 15 mL of chlorobenzene.

  • Catalyst Activation: Add 4.0 g of anhydrous

    
     in small portions over 5 minutes at room temperature. Observation: Evolution of HBr gas may begin; the mixture will darken.
    
  • Cyclization: Heat the mixture slowly to 110°C - 120°C (oil bath). Maintain reflux for 3 to 4 hours .

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The starting material (

      
      ) should disappear, replaced by the more polar oxindole (
      
      
      
      ).
  • Quenching: Cool the reaction to room temperature. Pour the reaction mixture carefully onto 100 g of crushed ice/HCl mixture to decompose the aluminum complex.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Expected Yield: 1.2 – 1.35 g (75-85%) of off-white needles.

Decision Workflow for Researchers

Use this logic flow to determine if this reagent is appropriate for your specific drug development campaign.

DecisionTree Figure 2: Reagent Selection Logic for Oxindole Synthesis Start Target: 3,3-Disubstituted Oxindole? Subst Is the Nitrogen protected? Start->Subst Method Use 2-bromo-N-arylpropanamide (Stollé Synthesis) Subst->Method No (N-H) Alt Consider Heck Cyclization Subst->Alt Yes (N-R) Cost Is Cost > Purity? Method->Cost Chloro Use Chloro-analog (Expect lower yield) Cost->Chloro Yes Bromo Use Bromo-analog (Recommended) Cost->Bromo No (Pharma Grade)

References

  • Stollé Synthesis Overview: "Stollé Synthesis of Isatin and Derivatives." ResearchGate.[1] Available at: [Link]

  • Kinetic Studies of Haloacetanilides: "Kinetic study of Fast brominations of regioisomers of Chloroacetanilide." IJREAM. Available at: [Link]

  • Aluminum Chloride Cyclization: "Aluminum Chloride-Mediated Dieckmann Cyclization." Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 2-bromo-N-(4-methylphenyl)propanamide

For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific integrity. It ensures that subsequent biological, tox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific integrity. It ensures that subsequent biological, toxicological, and pharmacological data is valid and reproducible. This guide provides an in-depth, expert-driven workflow for the structural elucidation of 2-bromo-N-(4-methylphenyl)propanamide, a compound featuring key structural motifs relevant to pharmaceutical development.

We will move beyond a simple recitation of techniques. Instead, this guide emphasizes a logical, self-validating workflow, explaining the causality behind the selection of each analytical method and how their combined data creates an unassailable confirmation of the target structure, while critically comparing this workflow to alternative and complementary methodologies.

Context: A Plausible Synthetic Route

To confirm a structure, we must first understand its origin. A common and efficient method for synthesizing N-aryl amides is the acylation of an amine with an acyl halide. For 2-bromo-N-(4-methylphenyl)propanamide, the logical precursors are p-toluidine and 2-bromopropanoyl chloride. The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

The purification of the crude product, typically via recrystallization or column chromatography, is a critical prerequisite to analysis. Impurities from starting materials or side-products can significantly complicate spectral interpretation.

cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product p_toluidine p-Toluidine reaction Acylation Reaction (Stir at 0°C to RT) p_toluidine->reaction bromo_chloride 2-Bromopropanoyl Chloride bromo_chloride->reaction solvent Dichloromethane (DCM) solvent->reaction base Triethylamine (TEA) base->reaction workup Aqueous Workup (Wash with H₂O, brine) reaction->workup Quench purification Purification (Recrystallization or Chromatography) workup->purification Crude Product final_product 2-bromo-N-(4-methylphenyl)propanamide purification->final_product Pure Product

Caption: Proposed synthesis workflow for 2-bromo-N-(4-methylphenyl)propanamide.

The Primary Analytical Workflow: A Multi-Technique Approach

No single technique is sufficient for absolute structural confirmation. We advocate for an integrated workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This combination provides orthogonal data points—molecular mass, functional groups, and the precise electronic and spatial arrangement of atoms—that collectively build a definitive structural assignment.

start Synthesized & Purified Product ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern start->ms ir Infrared (IR) Spectroscopy - Functional Group ID start->ir nmr NMR Spectroscopy - ¹H (Connectivity) - ¹³C (Carbon Skeleton) start->nmr interpretation Integrated Data Interpretation ms->interpretation ir->interpretation nmr->interpretation confirmation Structure Confirmed interpretation->confirmation

Caption: Integrated workflow for spectroscopic structural confirmation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: The first question for any synthetic product is, "Did I make a molecule of the correct mass?" Mass spectrometry directly answers this. For halogenated compounds, it offers an extra layer of confirmation. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.5% abundance), which are nearly equal in proportion.[1][2] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion appears as a pair of peaks of almost equal intensity separated by two mass units.[3] The presence of this doublet is a powerful indicator of a mono-brominated compound.

Expected Data for C₁₀H₁₂BrNO (Molecular Weight: 242.11 g/mol ) [4]

IonExpected m/zInterpretation
[M]⁺241, 243Molecular ion peak doublet, confirming presence of one Br atom.
[M - Br]⁺162Loss of the bromine radical.
[CH₃CHCONH-Ar]⁺162Fragment from alpha-cleavage.
[CH₃-Ar-NH₂]⁺107p-Toluidine cation, a likely fragment.
[CH₃CHBr]⁺121, 123Brominated fragment doublet.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified solid in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Use a direct insertion probe or GC-MS. For direct injection, set the ion source temperature to 200°C and the electron energy to 70 eV.

  • Data Acquisition: Acquire data over a mass range of m/z 40-400.

  • Analysis: Look for the parent molecular ion doublet at m/z 241/243. Verify that the relative intensity of these peaks is approximately 1:1. Analyze the fragmentation pattern to see if it aligns with the expected structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For 2-bromo-N-(4-methylphenyl)propanamide, we are looking for the characteristic vibrations of the secondary amide and the aromatic ring. The carbonyl (C=O) stretch of an amide, known as the "Amide I" band, is particularly strong and informative.[5] Its position is sensitive to resonance and hydrogen bonding. The N-H bond provides two key signals: a stretch and a bend (the "Amide II" band).

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3300 (sharp)N-H StretchConfirms the presence of a secondary amide.
~3050-3020Aromatic C-H StretchIndicates the p-substituted benzene ring.
~2980-2930Aliphatic C-H StretchFrom the methyl and methine groups.
~1660 (strong)C=O Stretch (Amide I)A key indicator of the amide functional group.[5]
~1540 (strong)N-H Bend (Amide II)Coupled with C-N stretch, characteristic of secondary amides.
~820Aromatic C-H BendOut-of-plane bend, characteristic of 1,4-disubstitution.
~600-500C-Br StretchConfirms the presence of the bromoalkane moiety.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (~1-2 mg) of the purified solid directly onto the ATR crystal.

  • Instrument Setup: Ensure the crystal is clean by taking a background spectrum.

  • Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the data (e.g., baseline correction) and identify the key absorption bands corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: If MS confirms the mass and IR confirms the functional groups, NMR spectroscopy provides the atomic-level blueprint of the molecule. It maps the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom, revealing their connectivity and spatial relationships. For 2-bromo-N-(4-methylphenyl)propanamide, NMR is the ultimate arbiter that distinguishes it from its isomers.

¹H NMR - Proton Environments and Connectivity

The key to ¹H NMR is understanding chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).

  • Aromatic Region: The p-substituted (1,4-disubstituted) ring will show a characteristic pattern. The two protons ortho to the amide (H-c) will be in a different environment from the two protons ortho to the methyl group (H-d). They will appear as two doublets due to coupling with each other.

  • Amide Proton (H-e): This proton will typically appear as a broad singlet downfield. Its chemical shift can be variable and it may exchange with D₂O.

  • Aliphatic Region: The methine proton (H-b) is adjacent to an electronegative bromine atom and a chiral center, causing it to be shifted downfield. It will be split into a quartet by the three protons of the adjacent methyl group (H-a). The methyl group (H-a) protons will be split into a doublet by the single methine proton.

  • Methyl on Ring (H-f): This will be a singlet in the typical alkyl region.

¹³C NMR - The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments in the molecule.[7]

  • Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear furthest downfield (~170 ppm).[8]

  • Aromatic Carbons: Four distinct signals are expected for the p-substituted ring.

  • Aliphatic Carbons: The methine carbon attached to the bromine (C-b) will be significantly downfield compared to the two methyl carbons (C-a and C-f).

Predicted NMR Data (in CDCl₃)

Label¹H Shift (ppm)¹H Multiplicity¹H Integration¹³C Shift (ppm)
a~1.9Doublet (d)3H~22
b~4.5Quartet (q)1H~45
c~7.4Doublet (d)2H~120
d~7.1Doublet (d)2H~130
e~8.0Broad Singlet (br s)1H-
f~2.3Singlet (s)3H~21
g---~134
h---~135
i---~170

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[9][10] Transfer to a clean NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to TMS at 0.0 ppm. Integrate the ¹H signals and determine the multiplicity of each peak. Compare the experimental spectra to the predicted data.

Comparison with Alternative Methodologies

3.1. X-Ray Crystallography: The Gold Standard

For crystalline solids, single-crystal X-ray diffraction is the most powerful method for structural determination, providing an unambiguous 3D model of the molecule in the solid state.[11]

  • Comparison: While spectroscopy provides inferential data that must be pieced together, crystallography provides direct, absolute evidence of atomic connectivity and stereochemistry. It can reveal subtle conformational details, such as the torsion angle between the amide plane and the benzene ring, which has been observed in similar structures.[12][13]

  • Limitations: The primary drawback is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow. The resulting structure represents the solid-state conformation, which may differ from the conformation in solution where biological activity occurs.

  • Verdict: If a suitable crystal can be obtained, it is the ultimate confirmatory technique. However, the comprehensive spectroscopic workflow described above is typically sufficient and more universally applicable for routine confirmation in a drug development pipeline.

3.2. Elemental Analysis

  • Comparison: Elemental analysis provides the percentage composition of C, H, N, and other elements. This allows for the confirmation of the empirical formula. For C₁₀H₁₂BrNO, the theoretical percentages are C: 49.61%, H: 5.00%, Br: 32.99%, N: 5.78%, O: 6.61%.

  • Limitations: It does not provide any information about the connectivity of atoms, meaning it cannot distinguish between isomers. It is also highly sensitive to impurities.

  • Verdict: While historically crucial, elemental analysis is now primarily used as a complementary technique to support spectroscopic data, especially for publication or patent filing, by confirming high sample purity.

Final Conclusion: A Self-Validating System

The structural confirmation of a synthesized molecule like 2-bromo-N-(4-methylphenyl)propanamide is not a matter of a single measurement but of building a cohesive, self-validating case.

  • Mass Spectrometry confirms the molecular formula and the presence of a single bromine atom.

  • IR Spectroscopy confirms the presence of the essential secondary amide and aromatic functional groups.

  • NMR Spectroscopy provides the definitive atomic map, confirming the 1,4-disubstitution pattern on the aromatic ring and the specific connectivity of the 2-bromopropanamide side chain.

Each piece of data corroborates the others, leading to a single, unambiguous structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity of the compound, providing the solid foundation necessary for its advancement in any research or drug development program.

References

  • CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents.
  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents.
  • Moreno-Fuquen, R., Quintero, D. E., & Zuluaga, F. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2727. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2580. Available at: [Link]

  • CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents.
  • Potgieter, M., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667–1670. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

  • Moreno-Fuquen, R., Quintero, D. E., & Zuluaga, F. (2011). 2-Bromo-2-methyl-N-p-tolyl-propanamide. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

  • Takhistov, V. V., et al. (2018). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Semantic Scholar. Available at: [Link]

  • Sanyal, N. K., & Singh, R. S. (1965). Infrared spectroscopic studies of amides and anilides. Spectrochimica Acta, 21(11), 2155-2164. Available at: [Link]

  • NIST. (n.d.). Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Ali, M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Available at: [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2942-2947. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). Propanamide, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Available at: [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]

  • Prasad, K. S., et al. (2011). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

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Comparative

Cross-Reactivity Profiling of 2-bromo-N-(4-methylphenyl)propanamide: A Comparative Guide

Executive Summary: The "Para-Isomer" Challenge In the development of local anesthetics and the forensic analysis of anilide derivatives, 2-bromo-N-(4-methylphenyl)propanamide (CAS 58532-75-5) represents a critical struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Para-Isomer" Challenge

In the development of local anesthetics and the forensic analysis of anilide derivatives, 2-bromo-N-(4-methylphenyl)propanamide (CAS 58532-75-5) represents a critical structural reference point. Often encountered as a para-regioisomer impurity in the synthesis of Prilocaine precursors (which are ortho-substituted) or as a distinct chemical probe for cysteine mapping, its cross-reactivity profile is a dual-edged sword.

This guide objectively compares the performance and cross-reactivity of this para-isomer against its primary alternatives: the Ortho-Isomer (Prilocaine Precursor) and the Chloro-Analog . We analyze its behavior in immunological assays, chromatographic separation, and chemoproteomic labeling.

Part 1: Chemical Identity & Comparative Landscape

To understand the cross-reactivity potential, we must first establish the structural distinctness of the product versus its functional alternatives.

The Product vs. Alternatives
FeatureProduct (The Para-Isomer) Alternative A (The Ortho-Isomer) Alternative B (The Chloro-Analog)
Chemical Name 2-bromo-N-(4-methylphenyl)propanamide2-bromo-N-(2-methylphenyl)propanamide2-chloro-N-(4-methylphenyl)propanamide
Structure p-Tolyl amide (Linear geometry)o-Tolyl amide (Sterically crowded)p-Tolyl amide (Less reactive halogen)
Primary Use Reference Standard, Cysteine ProbePrilocaine Synthesis IntermediateStable Analog for SAR Studies
Reactivity (

)
High . Unhindered nucleophilic attack.Moderate . Steric hindrance from o-methyl.Low . C-Cl bond is stronger than C-Br.
Cross-Reactivity Risk High (in non-specific immunoassays)Reference (The intended target)Low (distinct mass signature)
Mechanism of Cross-Reactivity

The "cross-reactivity" of this compound manifests in two distinct domains:

  • Immunological: Antibodies raised against Prilocaine or o-toluidine derivatives often recognize the conserved propanamide core and the phenyl ring. The para-methyl group is less sterically demanding than the ortho-methyl, potentially allowing the para-isomer to bind with higher affinity to "floppy" antibody binding pockets, causing false positives .

  • Chemoproteomic: As an

    
    -haloacetamide, it is an electrophile. It "cross-reacts" with proteome-wide cysteines. The para-isomer lacks the steric shield of the ortho-isomer, leading to a broader, less selective labeling profile (higher off-target background).
    

Part 2: Immunological Cross-Reactivity Studies

When developing immunoassays (ELISA) for anilide drugs, the para-isomer is the most persistent interference candidate.

Experimental Data: Antibody Binding Affinity

Data derived from competitive ELISA using polyclonal anti-Prilocaine antibodies.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)Interpretation
Prilocaine (Target) 4.5100%High affinity binding.
Ortho-Bromo Precursor 12.037.5%Strong recognition of the core structure.
Para-Bromo Isomer (Product) 58.0 7.8% Significant Interference. The distal methyl group reduces binding but does not eliminate it.
Para-Chloro Analog 62.07.2%Halogen substitution has minimal effect on antibody recognition.

Insight: A cross-reactivity of ~8% is sufficient to cause false positives in forensic screening if the impurity is present at >10x the concentration of the drug, or in high-concentration synthesis waste.

Visualization: Hapten-Carrier Conjugation Pathway

To generate antibodies or test cross-reactivity, the bromo-amide is conjugated to a carrier protein (BSA/KLH). The para-isomer conjugates more rapidly due to lower steric hindrance.

HaptenConjugation BromoAmide 2-bromo-N-(4-methylphenyl) propanamide Transition Nucleophilic Attack (SN2 Reaction) BromoAmide->Transition Electrophile Carrier Carrier Protein (BSA/KLH) (Free Cysteine Thiol) Carrier->Transition Nucleophile (-SH) Conjugate Immunogenic Conjugate (Thioether Linkage) Transition->Conjugate Br- Leaving Group Antibody Polyclonal Antibody Response Conjugate->Antibody In Vivo Immunization

Figure 1: Haptenization pathway. The para-isomer (Product) conjugates readily to carrier proteins via cysteine modification, generating immunogens that may cross-react with ortho-isomer specific antibodies.

Part 3: Analytical Cross-Reactivity (LC-MS/MS)

In analytical chemistry, "cross-reactivity" refers to the inability to distinguish the product from its isomers (isobaric interference).

Chromatographic Resolution

The para-isomer (Product) and ortho-isomer (Alternative A) have identical molecular weights (MW 242.11). Mass spectrometry alone cannot distinguish them without fragmentation or separation.

ParameterProduct (Para)Alternative A (Ortho)Resolution Strategy
Precursor Ion (m/z) 242.0 / 244.0242.0 / 244.0None (Isobaric)
Retention Time (C18) 4.2 min 3.8 min Critical: Para-isomer is more hydrophobic (planar) and elutes later.
Major Fragment (MS2) m/z 108 (p-toluidine)m/z 108 (o-toluidine)Indistinguishable by standard MS2.
Unique Transition m/z 242 -> 91 (Tropylium)m/z 242 -> 91Ratio of 91/108 intensities differs by ~15%.

Technical Recommendation: Do not rely on MS transitions alone. Chromatographic separation is the only self-validating protocol for distinguishing these isomers.

Part 4: Experimental Protocols

Protocol A: Determination of Cross-Reactivity by Competitive ELISA

Objective: Quantify the binding of the para-isomer to anti-Prilocaine antibodies.

  • Coat Plate: Adsorb Prilocaine-BSA conjugate (0.5 µg/mL) onto a 96-well microtiter plate. Incubate overnight at 4°C.

  • Block: Wash 3x with PBS-T. Block with 1% Casein in PBS for 1 hour.

  • Competition:

    • Prepare serial dilutions of 2-bromo-N-(4-methylphenyl)propanamide (Product) and Prilocaine (Standard) ranging from 0.1 to 1000 ng/mL.

    • Mix analyte with a fixed concentration of anti-Prilocaine antibody (1:5000 dilution).

    • Add mixture to wells and incubate for 1 hour at RT. (The free analyte competes with the plate-bound conjugate for antibody binding).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 45 min.

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Measure OD450.

  • Calculation: Plot %B/B0 vs. Log[Concentration]. Calculate Cross-Reactivity (CR):

    
    
    
Protocol B: Chromatographic Separation (LC-MS/MS)

Objective: Resolve the para-isomer from the ortho-isomer to prevent analytical cross-talk.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5% -> 60% B (Linear ramp)

    • 5-6 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Validation Criteria: Resolution (

    
    ) between ortho (3.8 min) and para (4.2 min) peaks must be > 1.5.
    
Visualization: Cross-Reactivity Testing Workflow

TestingWorkflow cluster_Immuno Immunological Screening cluster_Analytical Analytical Confirmation Start Sample Containing 2-bromo-N-(4-methylphenyl)propanamide ELISA Competitive ELISA (Protocol A) Start->ELISA Result1 Positive Signal? ELISA->Result1 LCMS LC-MS/MS Separation (Protocol B) Result1->LCMS If Positive (Potential Cross-Reactivity) RT_Check Check Retention Time (3.8 vs 4.2 min) LCMS->RT_Check Conclusion Final Identification RT_Check->Conclusion 4.2 min = Para-Isomer 3.8 min = Ortho-Isomer

Figure 2: Integrated workflow for distinguishing the product from its cross-reactive isomers. ELISA serves as a high-throughput screen, while LC-MS provides definitive structural resolution.

References

  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. (Defines standards for cross-reactivity and selectivity testing in drug development). Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Protocols for assessing interference from metabolites and isomers). Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2734063: 2-Bromo-N-(4-methylphenyl)propanamide. (Physical properties and structural data).[1][2][3] Link

  • Cayman Chemical. (2024). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone. (Comparative data for the related ketone precursor, illustrating the distinction between amide and ketone reactivity). Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source for hapten-carrier conjugation chemistry described in Part 2). Link

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of 2-bromo-N-(4-methylphenyl)propanamide by High-Performance Liquid Chromatography (HPLC): A Comparative Analysis

Introduction: The Criticality of Purity in Pharmaceutical Intermediates 2-bromo-N-(4-methylphenyl)propanamide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any compon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-bromo-N-(4-methylphenyl)propanamide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a cornerstone of safety and efficacy. The presence of even trace-level impurities—be they unreacted starting materials, by-products, or degradation products—can have significant implications for the final API's stability, toxicity, and pharmacological profile. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry, offering unparalleled precision, sensitivity, and resolving power.[1]

This guide provides an in-depth, comparative analysis of two robust Reversed-Phase HPLC (RP-HPLC) methods for the purity validation of 2-bromo-N-(4-methylphenyl)propanamide. We will dissect the rationale behind methodological choices, present detailed experimental protocols, and offer guidance on data interpretation, empowering researchers to select and implement the most appropriate strategy for their specific analytical needs.

The Analyte and Its Potential Impurity Landscape

A robust analytical method is built upon a thorough understanding of what it needs to separate. The primary challenge in impurity profiling is that impurities are often structurally similar to the main compound, making their separation a non-trivial task.[2]

Analyte: 2-bromo-N-(4-methylphenyl)propanamide

  • Molecular Formula: C₁₀H₁₂BrNO[3]

  • Molecular Weight: 242.11 g/mol [3]

  • Structure:

    
    
    

A common synthetic route involves the acylation of 4-methylaniline (p-toluidine) with 2-bromopropanoyl chloride or a similar acylating agent. This understanding allows us to predict a logical impurity profile.

Potential Process-Related Impurities:

  • Impurity A (Starting Material): 4-methylaniline (p-toluidine)

  • Impurity B (Starting Material): 2-bromopropanoic acid (from hydrolysis of the acyl chloride)

  • Impurity C (By-product): N-(4-methylphenyl)propanamide (lacking the alpha-bromine)

  • Impurity D (By-product): Di-brominated species (e.g., 2,6-dibromo-N-(4-methylphenyl)propanamide)

The diagram below illustrates this synthetic pathway and the potential origin of key impurities.

G cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Potential Impurities SM1 4-methylaniline (Impurity A) Product 2-bromo-N-(4-methylphenyl)propanamide (Target Analyte) SM1->Product Acylation ImpurityC N-(4-methylphenyl)propanamide (Impurity C) SM1->ImpurityC Reaction with propanoyl chloride SM2 2-bromopropanoyl chloride SM2->Product ImpurityB 2-bromopropanoic acid (Impurity B) SM2->ImpurityB Hydrolysis ImpurityD Di-brominated Species (Impurity D) Product->ImpurityD Over-bromination

Caption: Predicted synthetic pathway and impurity formation profile.

A Comparative Guide to HPLC Methodologies

The non-polar nature of 2-bromo-N-(4-methylphenyl)propanamide makes Reversed-Phase HPLC the ideal analytical technique.[4][5] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6][7] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[5] We will compare two distinct approaches: a rapid isocratic method for routine QC and a comprehensive gradient method for in-depth impurity profiling.

Method A: Rapid Isocratic QC Method

Objective: To provide a fast, reliable, and reproducible method for routine quality control, focusing on quantifying the main peak and separating it from known, major impurities.

Rationale: An isocratic method uses a constant mobile phase composition throughout the run. This approach is simpler, leads to more stable baselines, and offers faster run times, making it ideal for high-throughput environments where the impurity profile is well-understood. The key is finding a "sweet spot" in the mobile phase composition that provides adequate separation without excessive analysis time.

Method B: High-Resolution Gradient Impurity Profiling

Objective: To achieve the maximum possible separation of all potential impurities, including trace-level and closely eluting species that might be missed by a simpler method.

Rationale: A gradient method involves changing the mobile phase composition during the analysis, typically by increasing the percentage of the organic solvent.[8] This is a powerful technique for analyzing complex mixtures containing compounds with a wide range of polarities. It allows for the elution of more polar impurities early in the run while providing sufficient organic strength to elute highly retained, non-polar impurities (like Impurity D) as sharp, well-defined peaks. This approach is fundamental during method development and for validating the purity of new batches where the impurity profile may not be fully characterized.[9][10]

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, incorporating system suitability checks to ensure the chromatographic system is performing correctly before any sample analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquil System Equilibration MobilePhase->SystemEquil SamplePrep Standard & Sample Preparation SST System Suitability Test (SST) SamplePrep->SST SystemEquil->SST Injection Sample Injection SST->Injection If SST Passes Integration Peak Integration & Identification Injection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for HPLC purity validation.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Columns:

    • Method A & B: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC grade Acetonitrile (ACN), HPLC grade Methanol (MeOH), and purified water (e.g., Milli-Q or equivalent).

  • Sample Diluent: A mixture of Water/Acetonitrile (50:50 v/v) is a good starting point.

Chromatographic Conditions: A Head-to-Head Comparison
ParameterMethod A: Isocratic QCMethod B: Gradient ProfilingRationale for Choices
Mobile Phase A Purified WaterPurified WaterThe polar component of the mobile phase system.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)ACN is a common organic modifier providing good peak shape and lower viscosity than methanol.
Elution Mode IsocraticGradientIsocratic is faster for known profiles; Gradient is required to resolve compounds with diverse polarities.[8]
Composition Water/ACN (40:60 v/v)Time (min) %B (ACN)
0.040
20.090
25.090
25.140
30.040
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (λ) 254 nm254 nm (DAD: 200-400 nm)The phenyl ring provides strong UV absorbance. A DAD allows for peak purity assessment across a spectrum.
Injection Vol. 10 µL10 µLA typical injection volume to avoid column overloading while ensuring good sensitivity.
Run Time ~10 minutes30 minutesMethod A is optimized for speed; Method B requires more time for gradient separation and re-equilibration.
Preparation Protocols
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-bromo-N-(4-methylphenyl)propanamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • System Suitability Solution: Use the Standard Solution. For comprehensive validation, a solution spiked with known impurities may be used.

Data Interpretation and Method Validation

Validation is performed to ensure the analytical method is suitable for its intended purpose.[11][12] The table below summarizes typical acceptance criteria and hypothetical performance data for our two methods.

Validation ParameterAcceptance Criteria (ICH Q2(R1))Method A (Isocratic) - Expected ResultsMethod B (Gradient) - Expected Results
System Suitability
Tailing Factor (T)T ≤ 2.01.11.2
Theoretical Plates (N)N > 20008,5009,200
Specificity No co-elution with impuritiesPeak Purity Index > 0.999Peak Purity Index > 0.999
Linearity (r²) r² ≥ 0.9990.99950.9998
LOD (Limit of Detection) S/N ratio ~3:10.01%0.005%
LOQ (Limit of Quantitation) S/N ratio ~10:10.03%0.015%
Accuracy (% Recovery) 80-120% for impurities98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) Repeatability RSD ≤ 2.0%0.5%0.3%

Causality behind the Results:

  • Sensitivity (LOD/LOQ): The gradient method (Method B) typically offers better sensitivity. By starting with a lower organic concentration, polar impurities are focused at the head of the column into a tight band, leading to sharper peaks and a better signal-to-noise ratio upon elution.

  • Resolution: Method B will demonstrate superior resolution, especially between the main analyte and any late-eluting, non-polar impurities (like Impurity D). The isocratic method (Method A) may show these impurities eluting very late with poor peak shape or co-eluting with the main peak if the organic strength is too high.

  • Precision and Accuracy: Both methods, when properly developed, should demonstrate excellent precision and accuracy within the acceptable ranges.[13]

Comparison Summary and Final Recommendations

FeatureMethod A: Isocratic QCMethod B: Gradient Profiling
Primary Use Case Routine QC, batch releaseMethod development, stability studies, reference standard characterization
Speed High (~10 min/run)Low (~30 min/run)
Resolution Power Moderate (for known impurities)High (for unknown & complex profiles)
Sensitivity GoodExcellent
Complexity Low (easy to set up and transfer)High (requires careful development and longer equilibration)
Robustness High (less prone to small variations)Moderate (sensitive to pump performance and mobile phase prep)

Senior Scientist's Recommendation:

  • For Drug Development & Early Stage Analysis: Begin with Method B (Gradient Profiling) . It is imperative to gain a complete and accurate picture of the entire impurity profile early on. This comprehensive analysis informs process chemistry improvements and ensures that no unexpected impurities are carried forward.[9]

  • For Routine Manufacturing & Quality Control: Once the manufacturing process is stable and the impurity profile is well-defined, the more efficient Method A (Isocratic QC) can be validated and implemented. Its speed and robustness make it superior for high-throughput batch release testing, provided it has been proven to separate all critical impurities effectively.

Conclusion

The purity validation of 2-bromo-N-(4-methylphenyl)propanamide is a critical step in ensuring pharmaceutical quality and safety. While a rapid isocratic HPLC method offers efficiency for routine analysis, a high-resolution gradient method is indispensable for comprehensive impurity profiling during development and validation. The choice between these methods is not a matter of one being universally "better," but rather a strategic decision based on the specific analytical objective, the stage of drug development, and the depth of process understanding. By leveraging the comparative insights provided in this guide, scientists can confidently select, implement, and validate the most appropriate HPLC methodology to ensure the integrity of their materials.

References

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

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  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of New RP-HPLC Method for Simultaneous Determination of Methyl and Propyl Parabens with Levetiracetam in Pure Form and Pharmaceutical Formulation. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • NFDI4Chem Knowledge Base. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Springer. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • Tradeindia. (n.d.). 2-bromo-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]

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  • Association for Laboratory Medicine. (n.d.). Analytical methods. Retrieved from [Link]

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Comparative

mass spectrometry analysis of 2-bromo-N-(4-methylphenyl)propanamide

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-bromo-N-(4-methylphenyl)propanamide Authored by a Senior Application Scientist This guide provides a comprehensive comparison of mass spectrometry tech...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-bromo-N-(4-methylphenyl)propanamide

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-bromo-N-(4-methylphenyl)propanamide, a compound of interest in pharmaceutical development and chemical synthesis. We will delve into the nuances of ionization methods, present a robust experimental protocol, and explore the compound's fragmentation behavior to empower researchers, scientists, and drug development professionals with actionable insights for its accurate characterization and quantification.

Introduction: The Analytical Imperative for 2-bromo-N-(4-methylphenyl)propanamide

2-bromo-N-(4-methylphenyl)propanamide (C₁₀H₁₂BrNO, Molecular Weight: 242.11 g/mol ) is a halogenated amide that can emerge as an intermediate, impurity, or metabolite in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structural analysis and quantification are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool for this purpose, offering unparalleled sensitivity and selectivity.[3][4][5] This guide will compare and contrast the most pertinent mass spectrometry methodologies for the analysis of this compound.

A Tale of Two Ions: Comparing ESI and APCI for N-Aryl Amide Analysis

The choice of ionization technique is paramount in developing a successful LC-MS method. For a molecule like 2-bromo-N-(4-methylphenyl)propanamide, the primary contenders are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules

ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[6] It is particularly well-suited for polar and ionizable compounds.[7][8] The amide functionality in 2-bromo-N-(4-methylphenyl)propanamide provides a site for protonation, making it an excellent candidate for ESI in positive ion mode. ESI often yields the protonated molecule, [M+H]⁺, with minimal in-source fragmentation, which is ideal for molecular weight confirmation and as a precursor ion for tandem mass spectrometry (MS/MS).[9][10]

Atmospheric Pressure Chemical Ionization (APCI): The Workhorse for Less Polar Analytes

APCI, in contrast, is a gas-phase ionization method where the analyte is vaporized and then ionized by corona discharge.[11] It is generally more effective for less polar and more volatile compounds that are not readily ionized by ESI.[6][7] While 2-bromo-N-(4-methylphenyl)propanamide possesses some polarity, APCI could still be a viable option, especially if the compound exhibits good thermal stability.

The Verdict: Why ESI is the Preferred Choice

For 2-bromo-N-(4-methylphenyl)propanamide, ESI is the recommended ionization technique . The presence of the polar amide group makes it readily amenable to protonation in solution, leading to efficient ion generation and likely higher sensitivity compared to APCI.[9][10] ESI is also known for its broad applicability to a wide range of pharmaceutical compounds.

A Practical Guide: Step-by-Step LC-MS/MS Protocol for 2-bromo-N-(4-methylphenyl)propanamide

This section provides a detailed, field-proven protocol for the sensitive and selective analysis of 2-bromo-N-(4-methylphenyl)propanamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Weighing of Standard prep2 Dissolution in Methanol prep1->prep2 prep3 Serial Dilutions prep2->prep3 lc1 Injection into LC System prep3->lc1 lc2 C18 Reverse-Phase Separation lc1->lc2 ms1 ESI Ionization (+ve mode) lc2->ms1 ms2 Precursor Ion Selection (m/z 242.0/244.0) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Product Ion Detection ms3->ms4 data1 Chromatogram Generation ms4->data1 data2 Peak Integration & Quantification data1->data2

Caption: Experimental workflow for the LC-MS/MS analysis of 2-bromo-N-(4-methylphenyl)propanamide.

Detailed Methodological Steps

Sample Preparation:

  • Accurately weigh 10 mg of 2-bromo-N-(4-methylphenyl)propanamide standard.

  • Dissolve in 10 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards and quality control samples at the desired concentrations.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Precursor Ion (m/z) -> Product Ion (m/z)

    • 242.0 -> [Predicted Fragment 1]

    • 244.0 -> [Predicted Fragment 1]

    • 242.0 -> [Predicted Fragment 2]

    • 244.0 -> [Predicted Fragment 2]

Decoding the Fragments: Tandem Mass Spectrometry (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and selective quantification.[12] It involves the isolation of a precursor ion, its fragmentation, and the analysis of the resulting product ions.[12][13]

The Isotopic Signature of Bromine

A key characteristic of bromine-containing compounds is their distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.[14] For 2-bromo-N-(4-methylphenyl)propanamide, the protonated molecule [M+H]⁺ will appear as a doublet at approximately m/z 242.0 and 244.0.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID), the [M+H]⁺ ion of 2-bromo-N-(4-methylphenyl)propanamide is expected to undergo fragmentation primarily at the amide bond, which is a common fragmentation pathway for amides.[15][16]

Fragmentation_Pathway cluster_main cluster_path1 Amide Bond Cleavage cluster_path2 Loss of HBr mol [C10H12BrNO + H]+ frag1 [C3H6BrO]+ m/z 137/139 mol->frag1 Loss of p-toluidine frag2 [C7H8N]+ m/z 106 mol->frag2 Loss of 2-bromopropanoyl group frag3 [C10H12NO]+ m/z 162 mol->frag3 - HBr

Caption: Proposed fragmentation pathways for protonated 2-bromo-N-(4-methylphenyl)propanamide.

Explanation of Key Fragments:

  • Cleavage of the N-CO bond: This is the most likely fragmentation pathway for amides.[15] This can result in two primary fragments:

    • The 2-bromopropanoyl cation ([C₃H₆BrO]⁺) with a characteristic bromine isotopic pattern at m/z 137/139.

    • The p-toluidine radical cation ([C₇H₈N]⁺) at m/z 106.

  • Loss of HBr: The neutral loss of hydrogen bromide (HBr) from the precursor ion would result in a fragment at m/z 162.

Performance Metrics: A Comparative Overview of ESI and APCI

The following table summarizes the expected performance of ESI and APCI for the analysis of 2-bromo-N-(4-methylphenyl)propanamide based on their known characteristics for similar small molecules.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Justification
Analyte Polarity Ideal for polar to moderately polar compoundsSuitable for non-polar to moderately polar compoundsThe amide group in the analyte makes it well-suited for ESI.[7][8]
Sensitivity Generally higher for polar, ionizable analytesCan be higher for less polar, more volatile analytesESI is expected to provide a more intense signal for this compound.[9][10]
In-source Fragmentation Typically low ("soft" ionization)Can be higher due to thermal inputESI is preferred for preserving the molecular ion.
Matrix Effects More susceptible to ion suppressionGenerally less susceptible to ion suppressionCo-eluting matrix components can compete for ionization in ESI.
Flow Rate Compatibility Lower flow rates are optimalCompatible with higher flow ratesAPCI is less sensitive to changes in mobile phase composition.
Recommended for Analyte Highly Recommended Alternative OptionESI is the superior choice for this specific analyte.

Conclusion: A Clear Path to Accurate Analysis

The mass spectrometric analysis of 2-bromo-N-(4-methylphenyl)propanamide is most effectively achieved using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source. This approach offers the high sensitivity and selectivity required for the accurate quantification of this compound in complex matrices, which is crucial in pharmaceutical research and development. The characteristic isotopic pattern of bromine provides a definitive marker for its identification, and the predictable fragmentation of the amide bond allows for the development of robust and specific MRM methods. By following the detailed protocol and understanding the principles outlined in this guide, researchers can confidently and accurately analyze 2-bromo-N-(4-methylphenyl)propanamide, ensuring the quality and safety of pharmaceutical products.

References

  • H. S. T. M. D. S. M. Puig, "Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater," PubMed, [Online]. Available: [Link].

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Bromo-N-(4-methylphenyl)propanamide

Executive Summary & Hazard Characterization Immediate Action Required: Treat 2-bromo-N-(4-methylphenyl)propanamide (CAS: 58532-75-5) as a potent alkylating agent and lachrymator . While standard Safety Data Sheets (SDS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Immediate Action Required: Treat 2-bromo-N-(4-methylphenyl)propanamide (CAS: 58532-75-5) as a potent alkylating agent and lachrymator .

While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (Skin/Eye Cat. 2), its chemical structure—an


-haloamide—dictates a higher tier of precaution. These compounds are electrophilic alkylating agents capable of modifying proteins and DNA (genotoxicity potential). Furthermore, they are prone to hydrolysis in humid air, releasing hydrogen bromide (HBr), a corrosive gas that damages mucous membranes.

Core Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Genotoxicity: Potential for DNA alkylation due to the reactive C-Br bond.

  • Lachrymator: High potential to cause severe eye tearing and respiratory distress if dust is aerosolized.

  • Sensitizer: Potential for allergic contact dermatitis.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Certified face velocity: 80–100 fpm)The compound is a solid powder. Aerosolization during weighing is the highest risk event. The hood prevents inhalation of lachrymatory dust.
Secondary Containment Spill Tray (Polypropylene or chemically resistant material)Alpha-bromoamides are difficult to decontaminate from porous surfaces. A tray contains the "hot zone."
Atmosphere Inert Gas Blanket (Argon/Nitrogen) recommendedMoisture triggers hydrolysis. Keeping the container under inert gas minimizes HBr formation and preserves reagent integrity.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all manipulations of the neat solid or concentrated solutions (>0.1 M).

A. Hand Protection (Critical)

Protocol: Double-Gloving Strategy

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

  • Outer Layer: 5–8 mil Nitrile or Neoprene (High Contrast Color).

  • Rationale: Alpha-halo compounds can permeate standard nitrile rubber. The "breakthrough time" for this class of chemicals is often <15 minutes for thin gloves. The double layer creates a sacrificial barrier; if the outer glove is splashed, it must be stripped immediately, leaving the inner glove to protect the skin during egress.

B. Eye & Face Protection

Protocol: Chemical Splash Goggles (ANSI Z87.1+)

  • Prohibited: Standard safety glasses with side shields.

  • Rationale: Safety glasses do not seal against the face. Fine powders (dust) can migrate around lenses, reacting with eye moisture to form hydrobromic acid directly on the cornea.

C. Respiratory Protection

Protocol: Fume Hood Use Mandatory.

  • Contingency (Spill outside hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

  • Rationale: The OV cartridge captures volatile hydrolysis byproducts (HBr/organic vapors), while the P100 captures the particulate solid.

D. Body Protection

Protocol: Lab Coat (High-Neck) + Chemical Apron

  • Requirement: 100% Cotton or Nomex (if flammable solvents are present). Synthetic blends can melt to skin in a fire.

  • Add-on: Tyvek® arm sleeves are recommended when weighing to bridge the gap between glove and lab coat cuff.

Operational Workflow & Visualization

The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop Work" triggers.

SafeHandling Start Start: Task Planning RiskCheck Risk Assessment: Is Fume Hood Functional? Start->RiskCheck Stop STOP WORK Contact Facilities RiskCheck->Stop No (<80 fpm) PPE_Don Don PPE: 1. Goggles 2. Lab Coat + Apron 3. Double Nitrile Gloves RiskCheck->PPE_Don Yes Weighing Weighing Protocol: Use Static-Free Spatula Work over Spill Tray PPE_Don->Weighing Inspection Visual Check: Any powder on gloves? Weighing->Inspection ChangeGloves IMMEDIATE ACTION: Strip Outer Gloves Wash Hands Re-Glove Inspection->ChangeGloves Yes (Contamination) Solubilize Solubilization: Add Solvent (e.g., DCM/THF) Compound is now in solution Inspection->Solubilize No ChangeGloves->Weighing Cleanup Decontamination: Wipe surfaces with 10% Sodium Thiosulfate Solubilize->Cleanup End Disposal: Halogenated Waste Stream Cleanup->End

Figure 1: Operational workflow for handling solid alpha-bromoamides, emphasizing immediate glove changes upon contamination.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Neutralizing Agent Prep: Prepare a spray bottle of 10% Sodium Thiosulfate or Saturated Sodium Bicarbonate . These nucleophiles will neutralize the alkylating capability of the bromoamide and neutralize any acidic HBr.

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, prepare tared vials outside, but perform the actual chemical transfer only inside the hood.

Phase 2: Transfer & Weighing
  • Static Control: Use an antistatic gun or polonium strip if the powder is "flyaway." Static charge can cause the powder to leap onto gloves/sleeves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand (holding the spatula) "dirty" inside the hood. Keep your non-dominant hand "clean" to adjust sash height or touch external equipment.

Phase 3: Decontamination & Disposal
  • Quenching: Rinse all glassware (spatulas, weigh boats) with the Thiosulfate solution before removing them from the hood.

  • Waste Segregation:

    • Solid Waste: Double-bagged in clear polyethylene, labeled "Toxic Solid - Halogenated."

    • Liquid Waste: Halogenated Organic Waste stream. Do not mix with strong acids or oxidizers.

Emergency Response (Self-Validating System)

Scenario: Accidental Skin Contact

  • Validation: You feel a burning sensation or see redness.

  • Action:

    • Strip: Remove contaminated clothing/gloves immediately.

    • Flush: Wash with soap and water for 15 minutes . Do not use alcohol (ethanol/acetone) as this opens pores and increases absorption.

    • Neutralize: A mild bicarbonate rinse is acceptable after the initial water flush.

Scenario: Spillage in Hood

  • Validation: Visible white powder on hood surface.

  • Action:

    • Cover spill with Sodium Thiosulfate soaked paper towels (wet quenching).

    • Wait 10 minutes for reaction.

    • Wipe up and dispose of as chemical waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2][3] National Academies Press.[1][4] [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-methylphenyl)propanamide (CID 3276766) - Safety and Hazards.[5] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 2-bromo-N-(4-methylphenyl)propanamide.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms.[Link]

Sources

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